Mal-PEG4-bis-PEG4-propargyl
Description
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Structure
2D Structure
Properties
Molecular Formula |
C49H81N5O20 |
|---|---|
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C49H81N5O20/c1-3-15-61-23-29-67-35-38-70-33-27-65-21-12-51-45(56)8-18-73-41-43(42-74-19-9-46(57)52-13-22-66-28-34-71-39-36-68-30-24-62-16-4-2)53-47(58)10-17-63-25-31-69-37-40-72-32-26-64-20-11-50-44(55)7-14-54-48(59)5-6-49(54)60/h1-2,5-6,43H,7-42H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58) |
InChI Key |
NZFZQJBPQMLSSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG4-bis-PEG4-propargyl: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-PEG4-bis-PEG4-propargyl, a heterotrifunctional linker designed for the development of complex bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical characteristics, provides generalized experimental protocols for its use, and illustrates the logical workflows for its application in bioconjugation.
Introduction
This compound is a versatile crosslinking reagent that features three distinct reactive moieties: a maleimide (B117702) group and two propargyl groups. This unique combination allows for a sequential and controlled conjugation of different molecules. The maleimide group is highly selective for thiol groups (sulfhydryl groups, -SH), commonly found in cysteine residues of proteins, making it ideal for antibody conjugation. The two propargyl groups are terminal alkynes that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the attachment of azide-modified molecules, such as cytotoxic payloads or imaging agents.
The core structure of the linker incorporates two polyethylene (B3416737) glycol (PEG) chains (PEG4), which enhances the solubility and reduces the aggregation of the resulting bioconjugate. This is a critical feature in the development of ADCs, as it can improve their pharmacokinetic and pharmacodynamic properties. The linker is also described as cleavable, suggesting that it may contain a functionality designed to release the payload under specific physiological conditions, a key aspect of targeted drug delivery.[1]
Structure and Properties
The chemical structure of this compound is characterized by a central scaffold that branches to present a maleimide group at one end and two propargyl groups at the other, with PEG4 spacers integrated into the backbone.
Chemical Structure
Molecular Formula: C49H81N5O20[2]
SMILES: O=C(CCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)NC(COCCC(NCCOCCOCCOCCOCC#C)=O)COCCC(NCCOCCOCCOCCOCC#C)=O[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful conjugation experiments.
| Property | Value | Reference |
| Molecular Weight | 1060.19 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [2] |
| Purity | Typically >95% | Generic |
| Storage | Recommended to be stored at -20°C | Generic |
Applications in Bioconjugation
The unique trifunctional nature of this compound makes it a powerful tool for the construction of well-defined, multi-component bioconjugates. Its primary application is in the field of antibody-drug conjugates (ADCs), where it serves as a bridge between a targeting antibody and a therapeutic payload.
The general workflow for creating an ADC using this linker involves two main steps:
-
Antibody Conjugation: The maleimide group of the linker reacts with free thiol groups on the antibody. These thiols can be naturally occurring or, more commonly, generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. This reaction forms a stable thioether bond.
-
Payload Attachment: The two propargyl groups on the antibody-linker conjugate are then available for the attachment of azide-functionalized payload molecules via CuAAC. This allows for the precise and efficient conjugation of two payload molecules per linker.
This dual-payload capability can be advantageous for increasing the drug-to-antibody ratio (DAR) in a controlled manner, potentially enhancing the therapeutic efficacy of the ADC.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments involving this compound. These protocols are intended as a starting point and should be optimized for specific antibodies, payloads, and experimental conditions.
Protocol for Antibody Thiolation (Disulfide Reduction)
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation with the maleimide moiety of the linker.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove excess TCEP immediately using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
The resulting antibody with free thiol groups should be used immediately in the next conjugation step.
Protocol for Maleimide-Thiol Conjugation
This protocol outlines the conjugation of the maleimide group of this compound to the thiolated antibody.
Materials:
-
Thiolated antibody from the previous step
-
This compound
-
Anhydrous DMSO
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the linker solution to the thiolated antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench any unreacted maleimide groups, add a quenching reagent in slight excess to the linker.
-
Purify the antibody-linker conjugate using a suitable method such as size-exclusion chromatography to remove excess linker and other small molecules.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-modified payload to the propargyl groups of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from the previous step
-
Azide-modified payload
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., THPTA, 50 mM in water)
-
Reducing agent solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the antibody-linker conjugate solution, add the azide-modified payload at a 2- to 10-fold molar excess relative to the alkyne groups.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO4 and ligand solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the antibody-linker and payload mixture. A final copper concentration of 0.1-0.5 mM is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the final antibody-drug conjugate using a suitable method like size-exclusion chromatography to remove unreacted payload, catalyst, and other reagents.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Maleimide-thiol conjugation reaction scheme.
References
The Core Mechanism of Mal-PEG4-bis-PEG4-propargyl: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the ability to selectively eliminate disease-causing proteins offers a paradigm shift from traditional inhibition. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by hijacking the cell's own ubiquitin-proteasome system. At the heart of every PROTAC is a heterobifunctional linker, a critical component that dictates the efficacy and pharmacological properties of the final molecule. This technical guide provides an in-depth examination of the mechanism of action of Mal-PEG4-bis-PEG4-propargyl , a sophisticated linker designed for the synthesis of potent and versatile PROTACs. While specific quantitative data for PROTACs utilizing this exact linker is not yet prevalent in publicly available literature, this guide will detail its core functionalities, provide representative experimental protocols, and present quantitative data from closely related structures to offer a comprehensive understanding of its application in targeted protein degradation.
Deconstructing the this compound Linker
The functionality of the this compound linker is derived from its three key components: a maleimide (B117702) group, a dual polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. Each of these moieties plays a distinct and crucial role in the assembly and action of the resulting PROTAC.
-
Maleimide (Mal) Group: This functional group serves as the "warhead" attachment point, enabling the covalent conjugation of the linker to the protein of interest (POI). The maleimide group reacts specifically and efficiently with thiol groups, such as those found on cysteine residues within a protein, through a Michael addition reaction.[1][2] This reaction forms a stable thioether bond, securely tethering the PROTAC to its target.[3]
-
Dual PEG4 Spacer (PEG4-bis-PEG4): The linker incorporates two tandem PEG4 units, creating a flexible and hydrophilic spacer of 8 polyethylene glycol units in total. This PEG chain is not merely a passive connector; it serves several critical functions. Firstly, it enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[4][5][6] Secondly, the flexibility and length of the PEG spacer are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[7] The ability of the PEG linker to adopt various conformations can facilitate the necessary protein-protein interactions for efficient ubiquitination.[4]
-
Propargyl Group: The terminal propargyl group, which contains an alkyne, is the attachment point for the E3 ligase-recruiting ligand. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[8][9] An azide-modified E3 ligase ligand can be readily and specifically ligated to the propargyl group, completing the synthesis of the heterobifunctional PROTAC molecule.[2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Once assembled into a complete PROTAC, the this compound linker facilitates a catalytic cycle of targeted protein degradation. The overall mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, via its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[10] The PEG linker provides the necessary length and flexibility to span the distance between the two proteins and orient them optimally for the subsequent ubiquitination step.[7]
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase is brought into close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Data Presentation: Representative PROTAC Performance
| PROTAC Component | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Ibrutinib (BTK Ligand) | BTK | THP-1 | 200 | >90 | |
| Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. |
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using the this compound linker and its subsequent evaluation for protein degradation.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes the final ligation step to synthesize a PROTAC by reacting an azide-functionalized E3 ligase ligand with the propargyl group of the this compound linker that has been pre-conjugated to a target protein ligand.
Materials:
-
Thiol-containing target protein ligand
-
This compound linker
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Organic solvent (e.g., DMSO or DMF)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Conjugation of Linker to Target Ligand:
-
Dissolve the thiol-containing target protein ligand in the degassed reaction buffer.
-
If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.
-
Dissolve the this compound linker in a minimal amount of organic solvent and add it to the target ligand solution (typically a 1.2 to 2-fold molar excess).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
Purify the maleimide-conjugated intermediate by preparative HPLC.
-
-
Click Chemistry Ligation:
-
Dissolve the purified maleimide-conjugated intermediate and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of the reaction buffer and an organic co-solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in the reaction buffer.
-
In another vial, prepare a solution of CuSO₄ (1 equivalent) in the reaction buffer.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein using Western blotting.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot dose-response curves to determine the DC₅₀ and Dₘₐₓ values.
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bis-Mal-Lysine-PEG4-acid, CAS 1426164-52-4 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mal-PEG4-bis-PEG3-DBCO, 2882973-10-4 | BroadPharm [broadpharm.com]
- 8. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG4-t-butyl ester, 1355197-66-8 | BroadPharm [broadpharm.com]
- 10. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Mal-PEG4-bis-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mal-PEG4-bis-PEG4-propargyl, a heterobifunctional linker critical in the fields of bioconjugation and antibody-drug conjugate (ADC) development. This linker features a maleimide (B117702) group for thiol-specific conjugation, a propargyl group for click chemistry applications, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize pharmacokinetic properties.
Introduction
This compound is a valuable tool for the precise construction of complex biomolecules. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, such as an antibody and a cytotoxic payload in an ADC. The PEG spacer, consisting of eight ethylene (B1197577) glycol units, improves the solubility and in vivo stability of the resulting conjugate, while also providing spatial separation between the conjugated molecules. This guide details a plausible synthetic route and the analytical methods required for the thorough characterization of this important linker.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available PEG building blocks. A representative synthetic scheme is outlined below, based on established methods for the synthesis of similar heterobifunctional PEG linkers.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Monopropargylation of Tetraethylene Glycol (HO-PEG4-OH)
-
To a solution of tetraethylene glycol in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (B109758) (DCM) and dry the organic layer over anhydrous sodium sulfate (B86663).
-
Purify the crude product by silica (B1680970) gel column chromatography to yield propargyl-PEG4-OH.
Step 2: Tosylation of Propargyl-PEG4-OH
-
Dissolve propargyl-PEG4-OH in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain propargyl-PEG4-OTs.
Step 3: Synthesis of Mono-Boc-protected Tetraethylene Glycol Amine (HO-PEG4-NH-Boc)
This intermediate can be synthesized from tetraethylene glycol through a series of steps involving tosylation, azidation, reduction, and Boc protection, following established literature procedures.
Step 4: Coupling of Propargyl-PEG4-OTs and HO-PEG4-NH-Boc
-
To a solution of HO-PEG4-NH-Boc in anhydrous THF at 0 °C, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of propargyl-PEG4-OTs in THF and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Purify by silica gel column chromatography to yield Propargyl-PEG4-O-PEG4-NH-Boc.
Step 5: Deprotection of the Boc Group
-
Dissolve Propargyl-PEG4-O-PEG4-NH-Boc in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess TFA in vacuo to yield Propargyl-PEG4-O-PEG4-NH2.
Step 6: Maleimide Formation
-
Dissolve Propargyl-PEG4-O-PEG4-NH2 in anhydrous DCM.
-
Add maleic anhydride and stir at room temperature for 4 hours to form the maleamic acid intermediate.
-
Add acetic anhydride and sodium acetate (B1210297) and stir the reaction at 50 °C overnight to effect cyclization.
-
After cooling to room temperature, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify by silica gel column chromatography to obtain the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized linker. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the final product.
| Technique | Expected Observations |
| ¹H NMR | - Signals corresponding to the maleimide protons (~6.7 ppm).- A characteristic triplet for the terminal alkyne proton (~2.4 ppm).- A complex multiplet in the region of 3.5-3.8 ppm corresponding to the methylene (B1212753) protons of the PEG chains.- Signals corresponding to the methylene groups adjacent to the maleimide and propargyl functionalities. |
| ¹³C NMR | - Resonances for the carbonyl carbons of the maleimide group (~170 ppm).- Signals for the alkyne carbons (~70-80 ppm).- A characteristic peak for the PEG backbone carbons (~70 ppm). |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the synthesized linker.
| Technique | Expected Data |
| ESI-MS | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₂₃H₃₅NO₁₀). |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product.
| Technique | Methodology | Expected Result |
| Reverse-Phase HPLC | A gradient elution with water and acetonitrile (B52724) (both containing 0.1% TFA) on a C18 column. Detection can be achieved using a UV detector (for the maleimide group) or an evaporative light scattering detector (ELSD) for a more universal response. | A single major peak indicating a high level of purity (typically >95%). |
Application: Antibody-Drug Conjugate (ADC) Formation
The primary application of this compound is in the construction of ADCs. The maleimide group reacts with a free thiol on a partially reduced antibody, while the propargyl group can be conjugated to an azide-modified cytotoxic drug via a copper-catalyzed or copper-free click reaction.
ADC Formation Workflow
Caption: General workflow for the formation of an ADC using the linker.
Conclusion
This compound is a versatile heterobifunctional linker with significant applications in bioconjugation and drug delivery. The synthetic and analytical protocols outlined in this guide provide a framework for its successful preparation and characterization, enabling its use in the development of next-generation therapeutics. Rigorous purification and characterization are paramount to ensure the quality and performance of the final bioconjugates.
Role of PEGylation in "Mal-PEG4-bis-PEG4-propargyl" linker
An In-depth Technical Guide on the Role of PEGylation in the "Mal-PEG4-bis-PEG4-propargyl" Linker
Executive Summary
The "this compound" is a heterobifunctional, branched linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). Its architecture incorporates three key functional components: a thiol-reactive Maleimide (B117702) (Mal) group for antibody conjugation, a branched core enabling a dual-payload capacity via two Propargyl groups for click chemistry, and substantial Polyethylene Glycol (PEG) content. The core of this linker's utility lies in its extensive PEGylation—a total of eight PEG4 units—which serves as a critical hydrophilicity reservoir. This guide elucidates the pivotal role of these PEG units in enhancing the physicochemical and pharmacokinetic properties of the resulting ADC, thereby addressing common challenges in ADC development such as aggregation, poor solubility, and rapid clearance associated with hydrophobic drug payloads.
Core Components and Their Functional Roles
The linker's design is modular, with each component serving a distinct purpose in the construction of a stable and effective ADC.
-
Maleimide (Mal) Group: This functional group provides a highly selective reaction site for covalent attachment to the antibody. It reacts specifically with sulfhydryl (thiol) groups, most commonly found on cysteine residues.[] The Michael addition reaction between the maleimide and a thiol group forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), making it an ideal method for site-specific antibody conjugation.[]
-
Branched Lysine-based Core: The central scaffold of the linker is a branched structure, likely derived from a lysine (B10760008) amino acid. This architecture allows for the attachment of two separate payload-bearing arms to a single antibody conjugation point, enabling the creation of ADCs with a high and homogeneous drug-to-antibody ratio (DAR).[2]
-
Propargyl Groups: The two terminal propargyl (alkyne) groups are reserved for payload attachment. They are bioorthogonal reactive handles for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the efficient and specific conjugation of azide-modified cytotoxic drugs to the linker, forming a stable triazole linkage.[2]
-
Polyethylene Glycol (PEG) Chains: The linker contains two distinct PEGylated segments: a PEG4 chain separating the maleimide from the branched core, and two PEG4 chains separating the core from the propargyl groups. This "bis-PEG4" configuration results in a total of eight ethylene (B1197577) glycol units.
The Pivotal Role of PEGylation
PEGylation is the covalent attachment of PEG chains to molecules and is a widely adopted strategy in drug development to improve pharmacological properties. In the "this compound" linker, the PEG units are not merely spacers but are integral to the function and efficacy of the final ADC construct.
Enhancing Solubility and Preventing Aggregation
Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating multiple units of these drugs to an antibody can drastically increase the overall hydrophobicity of the ADC, leading to aggregation.[3] Aggregated ADCs are prone to rapid clearance from circulation, can exhibit reduced efficacy, and may cause off-target toxicity.[3] The hydrophilic PEG chains form a protective hydration shell around the hydrophobic payload, effectively increasing the solubility of the entire ADC construct and preventing aggregation, even at high drug-to-antibody ratios.[2]
Improving Pharmacokinetics (PK) and Stability
The inclusion of PEG chains significantly alters the pharmacokinetic profile of an ADC.
-
Prolonged Circulation Half-Life: The hydration shell created by the PEG units increases the hydrodynamic size of the ADC. This increased size reduces the rate of renal clearance, thereby extending the circulation half-life of the conjugate.[4]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-drug component, reducing the risk of an undesirable immune response.[4]
-
Enhanced Stability: The flexible PEG chains can shield the payload from enzymatic degradation in the plasma, contributing to the overall stability of the ADC in circulation.[4]
Rationale for the "bis-PEG4" Architecture
The specific length and segmented "bis-PEG4" structure are deliberate design choices to optimize the balance between hydrophilicity and steric hindrance.
-
Sufficient Spacing: The PEG chains provide adequate distance between the large antibody and the drug payload. This spacing is critical to ensure that the antibody's antigen-binding affinity is not compromised and that the payload can be efficiently released and accessed within the target cell.
-
Dual-Payload Support: In a branched, dual-payload linker, providing sufficient PEGylation on each arm is crucial. It ensures that both hydrophobic drug molecules are adequately shielded, preventing intramolecular aggregation and maintaining the solubility of the high-DAR conjugate. Studies have shown that the length and configuration of PEG linkers must be carefully tuned to achieve optimal ADC stability and pharmacokinetics.[5]
Data Presentation: Impact of PEGylation on ADC Properties
While specific quantitative data for the "this compound" linker is not publicly available, the following table summarizes representative data from literature on similar PEGylated ADCs to illustrate the typical impact of PEGylation. This data is for comparative and illustrative purposes only.
| Parameter | Non-PEGylated Linker (e.g., SMCC) | PEGylated Linker (e.g., Mal-PEG4) | Rationale for Improvement |
| Solubility | Low, prone to aggregation at high DAR | High, maintains solubility at high DAR | PEG chains increase hydrophilicity.[2] |
| Plasma Half-life (t½) | Shorter | Longer | Increased hydrodynamic size reduces renal clearance.[2] |
| Area Under Curve (AUC) | Lower | Higher | Increased circulation time leads to greater overall drug exposure.[2] |
| In Vitro Cytotoxicity (IC50) | Potentially higher | May be slightly lower | Steric hindrance from PEG can slightly delay payload interaction. |
| In Vivo Efficacy | Limited by poor PK and aggregation | Often superior | Improved PK and tumor accumulation lead to better therapeutic outcomes.[6] |
Mechanism of Action in an ADC Context
The linker facilitates a multi-step process to deliver a cytotoxic payload specifically to target cells.
-
Conjugation: The maleimide end of the linker is conjugated to reduced cysteine residues on a monoclonal antibody. Separately, two azide-modified drug molecules are attached to the propargyl ends via click chemistry.
-
Targeting & Internalization: The resulting ADC circulates in the bloodstream, and the antibody portion binds to a specific antigen on the surface of a cancer cell. Upon binding, the entire ADC is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the lysosomal compartment.[7]
-
Payload Release via Lysosomal Degradation: This linker does not contain a specific, rapidly cleavable group (e.g., a pH-sensitive hydrazone or a protease-cleavable dipeptide). Instead, payload release relies on the complete proteolytic degradation of the antibody backbone within the harsh environment of the lysosome.[8][9] Lysosomal enzymes break down the antibody into amino acids, which ultimately leads to the cleavage of the thioether and amide bonds holding the linker-drug complex, releasing it into the cell to exert its cytotoxic effect.[5]
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a dual-payload ADC using the "this compound" linker.
Protocol 6.1: Conjugation of Drug to Linker via Click Chemistry
-
Materials:
-
This compound linker
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Dissolve the this compound linker (1.0 eq) in DMF.
-
Add the azide-modified payload (2.2 eq) to the solution.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
Add sodium ascorbate (e.g., 5.0 eq) to the reaction mixture, followed by CuSO4 (e.g., 1.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the maleimide-linker-(payload)₂ conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
-
Protocol 6.2: ADC Synthesis via Maleimide-Thiol Conjugation
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified maleimide-linker-(payload)₂ from Protocol 6.1
-
Quenching reagent: N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) column
-
-
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing reactive thiol groups.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Immediately after reduction, determine the concentration of the reduced mAb.
-
Dissolve the maleimide-linker-(payload)₂ in DMSO to create a concentrated stock solution.
-
Add the drug-linker solution to the reduced mAb solution at a 5- to 10-fold molar excess. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker added) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification and Characterization:
-
Purify the ADC from unconjugated drug-linker and other reagents using an SEC column.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis spectroscopy, and SEC.
-
-
Mandatory Visualizations
Caption: Functional components of the linker.
Caption: Workflow for ADC synthesis.
Caption: ADC mechanism of action.
References
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 6. vectorlabs.com [vectorlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. iphasebiosci.com [iphasebiosci.com]
An In-depth Technical Guide to Bifunctional Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development. These molecules possess two reactive functional groups, enabling the covalent linkage of two or more biomolecules.[1][2] This process, known as bioconjugation, is fundamental for elucidating protein-protein interactions, preparing antibody-drug conjugates (ADCs), immobilizing proteins on solid supports, and developing novel diagnostic and therapeutic agents.[2][3][4] This guide provides a comprehensive overview of bifunctional crosslinkers, their classification, chemistries, and applications, with a focus on providing practical information for researchers in the field.
Core Concepts in Bifunctional Crosslinking
The utility of a bifunctional crosslinker is defined by three key features: the nature of its reactive groups, the characteristics of its spacer arm, and its overall chemical structure.
-
Reactive Groups: These are the moieties at each end of the crosslinker that form covalent bonds with specific functional groups on biomolecules. Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[1][3] The specificity of the reactive groups is a critical factor in designing a successful bioconjugation strategy.
-
Spacer Arm: The spacer arm is the chemical chain that connects the two reactive groups. Its length, flexibility, and chemical composition significantly impact the final conjugate.[5][6] The spacer arm determines the distance between the linked molecules, can influence the solubility of the conjugate, and may introduce cleavable sites for controlled release of the conjugated molecules.[7]
-
Cleavability: Crosslinkers can be either non-cleavable, forming a permanent link between molecules, or cleavable, containing a bond that can be broken under specific conditions (e.g., reduction, pH change, or enzymatic action).[7][8] Cleavable crosslinkers are particularly useful in applications such as affinity purification and drug delivery, where the release of a conjugated molecule is desired.[9]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the identity of their reactive groups.
References
- 1. korambiotech.com [korambiotech.com]
- 2. nbinno.com [nbinno.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
Click chemistry applications of propargyl-PEG linkers
An In-depth Technical Guide to the Applications of Propargyl-PEG Linkers in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG linkers are versatile heterobifunctional molecules that have become indispensable tools in modern bioconjugation and drug development.[1] Their structure is defined by three key components: a terminal propargyl group (an alkyne), a polyethylene (B3416737) glycol (PEG) spacer, and a second reactive functional group.[2][3] This unique architecture allows for the precise and efficient linkage of diverse molecular entities through a highly efficient and specific reaction known as "click chemistry."[4]
The propargyl group serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, which forms a stable triazole linkage with an azide-modified molecule.[3][5] The PEG spacer is crucial for improving the physicochemical properties of the resulting conjugate, enhancing aqueous solubility, increasing bioavailability, and reducing non-specific binding and immunogenicity.[6][7][8] The second functional group, which can be an N-hydroxysuccinimide (NHS) ester, carboxylic acid, amine, or thiol, allows for covalent attachment to a wide range of biomolecules, such as proteins, antibodies, or peptides.[4][9][10]
This guide provides a comprehensive overview of the applications of propargyl-PEG linkers, with a focus on their role in constructing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced bioconjugates. It includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in applying this powerful technology.
Core Principle: The Click Chemistry Reaction
The primary utility of propargyl-PEG linkers is derived from their participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is favored in bioconjugation for its high yield, specificity, and biocompatibility, as the azide (B81097) and alkyne groups are largely inert to biological functionalities.[5] The reaction proceeds rapidly under mild, often aqueous, conditions to form a stable triazole ring, covalently linking the two molecules.[5][11]
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Applications
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver potent cytotoxic drugs (payloads) specifically to cancer cells by attaching them to a monoclonal antibody that targets a tumor-associated antigen.[12] Propargyl-PEG linkers are instrumental in this process, connecting the antibody to the payload.[3][11] The process typically involves first reacting an amine-reactive linker, such as Propargyl-PEG-NHS ester, with lysine (B10760008) residues on the antibody.[12] Subsequently, an azide-modified cytotoxic payload is "clicked" onto the propargyl-functionalized antibody.[3] The PEG component helps to mitigate the aggregation often caused by hydrophobic payloads and improves the overall pharmacokinetic profile of the ADC.[13]
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
The length of the PEG chain is a critical design parameter that can significantly impact the efficacy and safety of an ADC. Longer PEG linkers can enhance solubility and extend circulation half-life but may sometimes reduce cytotoxic potency.[13][14]
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker | PEG Length | Half-Life (t½) | Cytotoxicity (IC50) | Maximum Tolerated Dose (MTD) | Reference |
|---|---|---|---|---|---|
| HM | No PEG | 19.6 min | ~1x | < 5.0 mg/kg | [14] |
| HP4KM | 4 kDa | 49.2 min (2.5-fold increase) | ~6.5x lower than HM | 10.0 mg/kg | [14] |
| HP10KM | 10 kDa | 219.0 min (11.2-fold increase) | ~22.5x lower than HM | 20.0 mg/kg | [14] |
Data derived from a study using an Affibody-MMAE conjugate.[14]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15][16] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. Propargyl-PEG linkers are frequently used to synthesize PROTACs, providing a flexible and soluble bridge between the two ligands.[15][17] The click chemistry handle allows for the modular and efficient assembly of different ligand combinations to screen for optimal protein degradation.
Caption: Logical structure of a Proteolysis Targeting Chimera (PROTAC).
General Bioconjugation and Surface Modification
Propargyl-PEG linkers are widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their therapeutic properties.[4][8] Site-specific modification can be achieved by introducing a reactive handle (e.g., a free cysteine) onto the protein, which can then be conjugated with a corresponding propargyl-PEG linker (e.g., Propargyl-PEG-Maleimide).[18][19] This is followed by a click reaction to attach a desired molecule, such as a fluorescent dye for imaging or another biomolecule.
Furthermore, these linkers are employed to immobilize biomolecules onto surfaces for applications in diagnostics, biosensors, and materials science.[10] The propargyl group allows for the efficient "clicking" of azide-modified proteins or nucleic acids onto a surface that has been functionalized with the linker.
Experimental Protocols
Protocol 1: Synthesis of Propargyl-PEG-Acid from HOOC-PEG-OH
This protocol describes a two-step method to synthesize a heterobifunctional Propargyl-PEG-acid linker, starting from a commercially available carboxy-PEG-hydroxyl.[1][20]
Caption: Synthesis workflow for Propargyl-PEG-Acid.
Materials:
-
HOOC-PEG-OH (e.g., MW 3500 Da)[20]
-
Potassium hydroxide (B78521) (KOH)
-
Propargyl bromide (80% in toluene)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Procedure:
Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG [20]
-
Dissolve HOOC-PEG-OH (1.0 g, 0.28 mmol for 3500 Da) and KOH (16.8 mg, 0.30 mmol) in 20 mL of anhydrous DMF.
-
Stir the mixture at 100 °C for 1 hour to form the potassium salt.
-
Cool the solution to room temperature and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 70 °C for 15 hours.
-
After cooling, filter the solution to remove salts and concentrate the filtrate under vacuum.
-
Dissolve the residue in 10 mL of distilled water and perform liquid-liquid extraction with DCM (3 x 100 mL).
-
Combine the organic layers and remove the DCM under vacuum to yield α-hydroxyl-ω-propargyl PEG as a white powder. A typical yield is around 96%.[20]
Step 2: Synthesis of Propargyl-PEG-Acid [1]
-
Dissolve the α-hydroxyl-ω-propargyl PEG from Step 1 (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Add succinic anhydride (6.0 mg, 0.06 mmol), DMAP (7.3 mg, 0.06 mmol), and TEA (0.008 mL, 0.06 mmol) to the solution at 20 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the solution under vacuum.
-
Precipitate the final product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield Propargyl-PEG-Acid.
Protocol 2: General Procedure for Antibody Conjugation using Propargyl-PEG-NHS Ester
This protocol provides a general workflow for conjugating an azide-modified payload to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Propargyl-PEG-NHS ester
-
Anhydrous DMSO
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
Part A: Antibody-Linker Conjugation
-
Prepare a stock solution of Propargyl-PEG-NHS ester in anhydrous DMSO (e.g., 10-20 mM).
-
Adjust the concentration of the mAb solution (e.g., 5-10 mg/mL). The buffer should be amine-free (e.g., no Tris).
-
Add a calculated molar excess of the linker solution to the mAb solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C for 4-6 hours with gentle mixing.
-
Remove the excess, unreacted linker using dialysis or size exclusion chromatography (SEC), exchanging the buffer to one suitable for the click reaction (e.g., PBS, pH 7.0).
-
Characterize the resulting mAb-PEG-propargyl conjugate to determine the degree of labeling (DOL).
Part B: Click Reaction with Azide-Payload
-
Prepare a stock solution of the azide-payload in DMSO.
-
Prepare a fresh "click catalyst" solution by mixing CuSO₄, the ligand (e.g., THPTA), and the reducing agent (sodium ascorbate) in an appropriate buffer.
-
To the mAb-PEG-propargyl conjugate solution, add the azide-payload (typically 1.5-2 equivalents per alkyne).
-
Add the catalyst solution to initiate the click reaction. Final concentrations might be ~1 mM sodium ascorbate, 0.1 mM CuSO₄, and 0.5 mM ligand.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final ADC conjugate using SEC or another suitable chromatography method to remove excess payload and catalyst components.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Conclusion
Propargyl-PEG linkers are a cornerstone of modern bioconjugation, providing a robust and versatile platform for the construction of complex biomolecules.[1] Their application in ADCs, PROTACs, and PEGylated proteins has significantly advanced the field of drug development by enabling the creation of therapeutics with improved efficacy, solubility, and pharmacokinetic profiles.[3][12][15] The high efficiency and orthogonality of the click chemistry reaction, combined with the beneficial properties of the PEG spacer, ensure that these linkers will continue to be a critical tool for researchers and scientists working at the interface of chemistry and biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. precisepeg.com [precisepeg.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. nbinno.com [nbinno.com]
- 18. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Maleimide Chemistry for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maleimide-based chemistry, a cornerstone technique for the site-specific conjugation of proteins. We will delve into the core principles, reaction mechanisms, and practical considerations to empower researchers in the effective design and execution of their bioconjugation strategies. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to illustrate key processes.
Core Principles of Maleimide (B117702) Chemistry
Maleimide-based conjugation is a widely adopted method for covalently linking molecules to proteins, peptides, and other biomolecules.[1] The primary target for maleimide reagents is the sulfhydryl (or thiol) group (-SH) of cysteine residues.[2] This reaction is highly valued for its specificity and efficiency under mild, physiological conditions.[]
The fundamental reaction involves a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[4] This results in the formation of a stable thioether bond, securely linking the maleimide-containing molecule to the cysteine residue of the protein.[5]
One of the key advantages of maleimide chemistry is its high chemoselectivity for thiols within a pH range of 6.5 to 7.5.[6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions with lysine (B10760008) residues.[7][8] Disulfide bonds between cysteine residues are unreactive towards maleimides; therefore, a reduction step is often necessary to generate free thiols for conjugation.[7]
The Thiol-Maleimide Reaction Mechanism
The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the electron-deficient double bond of the maleimide ring.[] This process is highly efficient and typically does not require a catalyst.[9]
Stability and Side Reactions of the Maleimide-Cysteine Adduct
While the thioether bond formed is generally stable, its long-term stability can be influenced by several factors, leading to potential side reactions. Understanding these pathways is critical for applications such as the development of antibody-drug conjugates (ADCs), where conjugate stability is paramount.[10][11]
Hydrolysis of the Maleimide Ring
The maleimide ring itself can undergo hydrolysis, which is accelerated at higher pH.[8] If the maleimide reagent hydrolyzes before reacting with a thiol, it forms a non-reactive maleamic acid and can no longer participate in the conjugation reaction.[6] However, if the thioether bond has already formed, hydrolysis of the succinimide (B58015) ring can occur, leading to a ring-opened structure.[8][12] This ring-opened product is actually more stable and is not susceptible to the retro-Michael reaction.[13][14]
Retro-Michael Reaction (Thiol Exchange)
The thiol-maleimide linkage can be reversible in the presence of other thiols, such as glutathione, which is abundant in vivo.[15] This retro-Michael reaction can lead to the transfer of the conjugated molecule to other thiols, resulting in off-target effects.[8] This is a significant consideration for the in vivo stability of ADCs.[15]
Thiazine (B8601807) Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[4][15] This side reaction can lead to heterogeneity in the final product.[4]
Quantitative Data on Maleimide Conjugation
The efficiency and kinetics of the maleimide-cysteine reaction are influenced by several parameters. The following tables summarize key quantitative data from various studies to aid in experimental design and optimization.
Table 1: General Reaction Conditions and Efficiency
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | [7][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [7] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [5][7] |
| Protein Concentration | 1-10 mg/mL | - | [5] |
Table 2: Hydrolysis Rates of Maleimide-Cysteine Adducts
| N-Substituent of Maleimide | Half-life of Ring-Opening (pH 7.4, 37°C) | Reference(s) |
| N-alkyl | 27 hours | [16] |
| N-aryl | 1.5 hours | [16] |
| N-fluorophenyl | 0.7 hours | [16] |
| o-aminoethylphenyl (N-isopropyl variant) | 20 minutes (pH 7, room temp) | [16] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in maleimide-based protein conjugation.
Protocol for Reduction of Protein Disulfide Bonds
For proteins with existing disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride or DTT (dithiothreitol)
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[5]
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in water.
-
Add the reducing agent to the protein solution to a final concentration of 10-50 molar excess relative to the protein. A 50 to 100-fold molar excess of TCEP is often recommended.[5]
-
Incubate the reaction mixture for 20-60 minutes at room temperature.[5]
-
Remove the excess reducing agent using a desalting column or dialysis against the degassed conjugation buffer.
General Protocol for Maleimide Labeling of a Protein
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a protein.
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in degassed conjugation buffer, pH 7.0-7.5)[5]
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent[1]
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Add the maleimide stock solution to the protein solution with gentle stirring. A 10 to 20-fold molar excess of the maleimide reagent is typically recommended.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
(Optional) Quench the reaction by adding a free thiol such as cysteine or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the initial maleimide concentration.
-
Purify the protein conjugate from excess unreacted reagents using size exclusion chromatography (desalting column), dialysis, or other suitable purification methods.[5]
Protocol for Post-Conjugation Hydrolysis to Stabilize the Linkage
To prevent the retro-Michael reaction, the succinimide ring can be intentionally hydrolyzed after conjugation.
Materials:
-
Purified maleimide-protein conjugate
-
Buffer with a pH of 8.5-9.0 (e.g., borate (B1201080) buffer)
-
Neutralization buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
Procedure:
-
After purification of the conjugate, exchange the buffer to a buffer with a pH of 8.5-9.0.
-
Incubate the conjugate solution at room temperature or 37°C.[15]
-
Monitor the hydrolysis of the succinimide ring by mass spectrometry until the reaction is complete.
-
Re-neutralize the solution by exchanging the buffer back to a pH of 7.0-7.5 for storage or downstream applications.[15]
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for maleimide-based protein conjugation, from initial protein preparation to the final purified conjugate.
Conclusion
Maleimide chemistry offers a robust and specific method for protein conjugation, which is indispensable in various fields, including the development of antibody-drug conjugates, protein labeling for imaging, and the creation of novel biomaterials. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is crucial for the successful implementation of this technology. By carefully controlling reaction conditions such as pH, temperature, and reactant ratios, researchers can achieve high conjugation efficiencies and generate stable, well-defined bioconjugates. The protocols and data presented in this guide serve as a valuable resource for designing and optimizing maleimide-based conjugation strategies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to Mal-PEG4-bis-PEG4-propargyl for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Mal-PEG4-bis-PEG4-propargyl in Targeted Drug Delivery
The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biomolecules leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to antigen-expressing cells, thereby minimizing systemic toxicity and enhancing the therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.
This technical guide focuses on This compound , a heterobifunctional linker designed for the development of ADCs. This linker possesses three key functional elements:
-
A Maleimide (B117702) group : This moiety reacts specifically with thiol (sulfhydryl) groups, most commonly found in the cysteine residues of an antibody. This allows for a stable covalent attachment of the linker to the mAb.
-
Two polyethylene (B3416737) glycol (PEG4) spacers : These hydrophilic PEG units enhance the solubility and biocompatibility of the resulting ADC. The PEG spacers can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.
-
A Propargyl group : This terminal alkyne functional group enables the attachment of an azide-modified cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
The "cleavable" nature of the maleimide-cysteine linkage is a subject of nuanced discussion. While not cleavable in the traditional sense of enzymatic or pH-mediated hydrolysis, the thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species like albumin in the plasma. This can lead to premature drug release and potential off-target toxicity. However, the succinimide (B58015) ring formed upon conjugation can undergo hydrolysis to a more stable ring-opened structure, which is resistant to this deconjugation pathway.
This guide provides a comprehensive overview of the technical specifications of this compound, detailed experimental protocols for its use in ADC synthesis, and a discussion of a relevant signaling pathway for targeted drug delivery.
Core Properties of this compound
A thorough understanding of the physicochemical properties of the linker is paramount for its effective application in ADC development. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C35H57N3O13S |
| Molecular Weight | 747.85 g/mol |
| Purity | ≥99.05% |
| CAS Number | 2100095-81-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols for ADC Synthesis
The synthesis of an ADC using this compound is a two-step process:
-
Conjugation of the linker to the antibody via the maleimide group.
-
"Clicking" of the azide-modified cytotoxic drug to the propargyl group of the antibody-linker conjugate.
The following sections provide detailed methodologies for these key experimental steps.
Protocol for Antibody-Linker Conjugation (Maleimide-Thiol Coupling)
This protocol outlines the procedure for conjugating the maleimide group of this compound to the thiol groups of a reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Ellman's reagent (DTNB) for thiol quantification (optional)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL in PBS), add a 10-fold molar excess of TCEP solution.
-
Incubate at room temperature for 30 minutes to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups.
-
Immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS containing 1 mM EDTA to remove excess TCEP.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the purified, reduced antibody solution, add a 5-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification of the Antibody-Linker Conjugate:
-
Characterization:
-
Determine the concentration of the antibody-linker conjugate by measuring the absorbance at 280 nm.
-
The degree of labeling (linker-to-antibody ratio) can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol for Drug-Linker Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an azide-modified cytotoxic drug to the propargyl group of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from section 3.1
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
DMSO
-
Purification system (e.g., SEC or tangential flow filtration)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified drug in DMSO (e.g., 10 mM).
-
Prepare a premixed solution of CuSO4 and THPTA by mixing them in a 1:5 molar ratio.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody-linker conjugate with a 4 to 10-fold molar excess of the azide-modified drug.[3]
-
Add the premixed CuSO4/THPTA solution to the reaction mixture. The final concentration of copper is typically between 0.05 and 0.25 mM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the final ADC using SEC or tangential flow filtration to remove the copper catalyst, excess drug-azide, and other reagents.[2] The final ADC should be in a formulation buffer suitable for storage.
-
-
Characterization of the Final ADC:
-
Determine the final ADC concentration using UV-Vis spectroscopy.
-
Assess the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.
-
Analyze the level of aggregation by SEC.
-
Determine the amount of residual free drug by reverse-phase HPLC.
-
Visualization of Key Processes
Visual representations of the experimental workflow and the targeted biological pathway are essential for a clear understanding of the technology and its application.
Experimental Workflow for ADC Synthesis
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of an ADC using this compound.
Caption: Workflow for ADC synthesis, purification, and characterization.
Targeted Signaling Pathway: HER2 Signaling in Cancer
A prominent application of ADCs is in the treatment of cancers that overexpress certain surface antigens. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast and other cancers.[5] An ADC constructed with this compound could be used to deliver a potent cytotoxic drug to HER2-positive cancer cells. The following diagram illustrates a simplified HER2 signaling pathway that is inhibited by such a targeted therapy.
Caption: Simplified HER2 signaling pathway and ADC mechanism of action.
Upon binding to the HER2 receptor, the ADC is internalized by the cancer cell.[6] The cytotoxic payload is then released, leading to cell death and the inhibition of downstream pro-survival signaling pathways like the PI3K/AKT and MAPK pathways.
Conclusion
This compound is a versatile and well-defined linker for the construction of ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, enabling the precise attachment of a monoclonal antibody to a cytotoxic payload. The inclusion of PEG spacers enhances the solubility and biocompatibility of the final conjugate. A thorough understanding of its chemical properties and the nuances of the maleimide-thiol linkage stability is crucial for the successful development of safe and effective targeted therapies. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in the exciting and rapidly evolving field of antibody-drug conjugates.
References
Methodological & Application
Application Notes and Protocols for Mal-PEG4-bis-PEG4-propargyl Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Mal-PEG4-bis-PEG4-propargyl, a heterobifunctional crosslinker, in bioconjugation. This linker enables the covalent attachment of a thiol-containing molecule to an azide-bearing molecule through a two-step process involving a maleimide-thiol reaction and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry.
Core Principles
The bioconjugation strategy using this compound relies on two highly specific and efficient chemical reactions:
-
Thiol-Maleimide Reaction: The maleimide (B117702) group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide, via a Michael addition.[1][2] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[2][3][4] At a neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[2][3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) at the other end of the linker reacts with an azide-modified molecule in the presence of a copper(I) catalyst.[5][6] This "click chemistry" reaction is characterized by its high efficiency, selectivity, and biocompatibility, resulting in a stable triazole linkage.[5][7][8] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[5] A chelating ligand is often used to stabilize the copper(I) ion and improve reaction efficiency.[5]
Experimental Protocols
This protocol is divided into two main stages: Stage 1: Reaction of this compound with a Thiol-Containing Molecule. Stage 2: Click Chemistry Reaction of the Propargyl-Modified Molecule with an Azide-Containing Molecule.
Stage 1: Thiol-Maleimide Conjugation
This procedure details the conjugation of the maleimide group of the linker to a thiol-containing biomolecule (e.g., a protein with a cysteine residue).
Materials:
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Other non-thiol, non-amine containing buffers like HEPES can also be used.[9][10]
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Protocol:
-
Preparation of Thiol-Containing Biomolecule:
-
If the biomolecule contains disulfide bonds that need to be reduced to free thiols, treat it with a 10-100 fold molar excess of TCEP in conjugation buffer for 20-60 minutes at room temperature.[10]
-
Remove excess TCEP using a desalting column.
-
Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[9][10]
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the thiol-containing biomolecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis against the desired buffer for the next stage.
-
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This procedure describes the conjugation of the propargyl-modified biomolecule from Stage 1 with an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule (from Stage 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Ligand solution (e.g., 200 mM THPTA in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[11]
-
Reaction Buffer: PBS or other suitable buffer, pH 7-8.
-
Purification system: SEC, dialysis, or other appropriate chromatography method.
Protocol:
-
Preparation of Reactants:
-
Dissolve the propargyl-modified biomolecule and the azide-containing molecule in the reaction buffer.
-
-
Catalyst Premix Preparation:
-
In a separate tube, mix the CuSO₄ and ligand solutions in a 1:2 molar ratio.[11] Let it stand for a few minutes to form the copper-ligand complex.
-
-
Click Reaction:
-
In the reaction tube, combine the propargyl-modified biomolecule with the azide-modified molecule (a molar ratio of 1:4 to 1:10 of alkyne to azide (B81097) is common).[11]
-
Add the copper-ligand complex to the reaction mixture (typically 25 equivalents relative to the azide).[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).[11]
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature.[5] The reaction can be protected from light.
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Data Presentation
| Parameter | Stage 1: Thiol-Maleimide Conjugation | Stage 2: CuAAC (Click Chemistry) |
| pH | 6.5 - 7.5[2][4] | 4 - 11[6] |
| Temperature | 4°C - Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours (or overnight at 4°C)[10] | 30 - 60 minutes[5] |
| Molar Ratio | 5-20x excess of Maleimide linker to Thiol | 4-10x excess of Azide to Alkyne[11] |
| Key Reagents | Thiol-biomolecule, Mal-PEG-propargyl | Alkyne-biomolecule, Azide-molecule |
| Catalyst | None | CuSO₄, Sodium Ascorbate, Ligand[11] |
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using a Cleavable "Mal-PEG4-bis-PEG4-propargyl" Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[1][] This document provides a detailed protocol for the synthesis of an ADC using "Mal-PEG4-bis-PEG4-propargyl," a cleavable linker designed for advanced ADC development.
The "this compound" linker incorporates several key features:
-
Maleimide Group: Enables covalent attachment to the antibody via reaction with thiol groups, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This allows for a degree of site-specificity in the conjugation.
-
Propargyl Group: Provides a terminal alkyne functional group for the attachment of an azide-modified cytotoxic payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][4] This reaction is highly efficient and specific, allowing for a clean and robust conjugation of the drug.
-
Dual PEG4 Spacers: The two polyethylene (B3416737) glycol (PEG4) units enhance the hydrophilicity of the linker.[5] This increased water solubility can help to mitigate aggregation issues that may arise from the conjugation of hydrophobic payloads to the antibody, thereby improving the ADC's stability and pharmacokinetic properties.[1][5]
-
Cleavable Moiety: Although the specific cleavable group within the "this compound" structure is not explicitly detailed in the provided search results, such linkers are designed to release the cytotoxic payload under specific conditions within the target cell, such as in the acidic environment of lysosomes or through enzymatic cleavage.[1][6] This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window.
The synthesis process described herein is a two-step conjugation strategy. First, the linker is attached to the antibody. Second, the azide-functionalized cytotoxic drug is conjugated to the antibody-linker intermediate.
Experimental Workflow
The overall workflow for the synthesis of an ADC using the "this compound" linker is depicted below.
References
Application Notes and Protocols for Maleimide-Thiol Conjugation of Antibodies with "Mal-PEG4-bis-PEG4-propargyl"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the stability, pharmacokinetics, and overall performance of the ADC.
This document provides detailed application notes and protocols for the conjugation of antibodies to the bifunctional linker, "Mal-PEG4-bis-PEG4-propargyl". This linker features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody and a propargyl group for subsequent conjugation to a payload via copper-catalyzed or copper-free "click chemistry". The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic properties of the resulting ADC.
The maleimide group reacts specifically with free sulfhydryl (thiol) groups, most commonly found in the cysteine residues of an antibody, to form a stable thioether bond. This reaction is efficient and proceeds under mild physiological conditions, making it a widely used strategy in ADC development.
Quantitative Data Summary
The following tables summarize typical quantitative data for maleimide-thiol conjugation of antibodies. These values are representative and may vary depending on the specific antibody, payload, and precise reaction conditions.
Table 1: Typical Reaction Parameters and Outcomes for Maleimide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Can be controlled by the degree of antibody reduction. Cysteine-linked ADCs often target a DAR of 4 or 8. |
| Conjugation Efficiency | > 95% | With optimized conditions, the reaction between maleimide and free thiols is highly efficient. |
| Antibody Recovery | > 85% | Purification steps may lead to some loss of material. |
| Reaction pH | 6.5 - 7.5 | Optimal range for selective reaction of maleimide with thiols. Higher pH can lead to reaction with amines.[] |
| Reaction Time | 1 - 4 hours | Reaction kinetics can be rapid, but longer times may be needed for larger proteins. |
| Reaction Temperature | Room Temperature or 4°C | Mild temperatures help maintain antibody integrity. |
Table 2: Stability of Maleimide-Thiol Linkage in ADCs
| Condition | Stability Profile | Notes |
| In Plasma (in vivo) | Variable, potential for retro-Michael reaction | The thiosuccinimide linkage can undergo exchange with other thiols like albumin, leading to premature drug release.[] |
| Post-Hydrolysis | Highly Stable | The succinimide (B58015) ring can undergo hydrolysis to a more stable ring-opened form, which is resistant to the retro-Michael reaction.[] |
| Deconjugation in Serum (7 days) | 35-67% (N-alkyl maleimides) vs. <20% (N-aryl maleimides) | The stability of the linkage can be significantly influenced by the maleimide structure. |
Experimental Workflows and Protocols
The overall process for conjugating an antibody with "this compound" involves three main stages: antibody reduction, maleimide-thiol conjugation, and purification of the conjugate.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not need to be removed prior to conjugation with maleimides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in degassed reaction buffer.
-
Dilute the mAb to a concentration of 5-10 mg/mL in degassed reaction buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution. For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of 670 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
The reduced antibody is now ready for the conjugation step. If dithiothreitol (B142953) (DTT) is used as the reducing agent, it must be removed by dialysis or a desalting column prior to adding the maleimide linker.
Protocol 2: Conjugation of Reduced Antibody with this compound
This protocol details the reaction between the free thiol groups on the reduced antibody and the maleimide group of the linker.
Materials:
-
Reduced antibody solution from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed
Procedure:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced antibody solution while gently stirring.
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.
-
To quench the reaction, an excess of a low molecular weight thiol, such as cysteine or N-acetylcysteine, can be added to react with any unreacted maleimide groups.
Protocol 3: Purification of the Antibody-Linker Conjugate
Purification is necessary to remove unreacted linker, quenched linker, and any potential aggregates.
Materials:
-
Crude antibody-linker conjugate solution
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Appropriate buffer for the chosen purification method (e.g., PBS, pH 7.4)
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the conjugate with the storage buffer. The antibody-linker conjugate will elute in the initial fractions, while smaller molecules (unreacted linker) will be retained longer.
-
Collect the fractions containing the purified conjugate, monitoring the elution profile by UV absorbance at 280 nm.
-
-
Tangential Flow Filtration (TFF):
-
Select a TFF cassette with an appropriate molecular weight cut-off (e.g., 30 kDa).
-
Perform diafiltration against the desired storage buffer to remove low molecular weight impurities.
-
Concentrate the purified conjugate to the desired final concentration.
-
Protocol 4: Characterization of the Conjugate
It is crucial to characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and integrity.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR. Species with different numbers of conjugated linkers will have different hydrophobicities and thus different retention times on the HIC column. This allows for the quantification of species with DAR=0, 2, 4, 6, and 8.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to evaluate the DAR and the stability of the conjugate.
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to measure the molecular weight of the conjugate and confirm the DAR.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation or fragmentation in the final conjugate preparation.
Application of the Propargyl Group: Click Chemistry
The "this compound" linker is bifunctional. After conjugation to the antibody via the maleimide group, the terminal propargyl (alkyne) group is available for a subsequent "click chemistry" reaction. This is typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an azide-modified payload. This two-step approach allows for the separate synthesis and purification of the antibody-linker intermediate and the payload, offering greater flexibility in the development of ADCs.
A general protocol for the CuAAC reaction would involve reacting the propargyl-modified antibody with an azide-containing payload in the presence of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a stabilizing ligand.
Stability Considerations
The thioether bond formed between a maleimide and a thiol is generally stable. However, the succinimide ring is susceptible to a retro-Michael reaction, especially in the presence of other thiols in vivo, which can lead to premature payload release. This can be mitigated by the hydrolysis of the succinimide ring to a stable, ring-opened maleamic acid thioether. This hydrolysis can be promoted by incubating the ADC at a slightly alkaline pH (e.g., pH 9) post-conjugation, although the stability of the antibody under these conditions must be considered. The use of certain N-substituted maleimides can also enhance the rate of this stabilizing hydrolysis.
References
Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of drug-linker payloads incorporating a propargyl group, a key functional moiety for modern bioconjugation techniques such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The inclusion of a propargyl group allows for the efficient and specific attachment of the payload to azide-modified targeting moieties, such as monoclonal antibodies, in the construction of Antibody-Drug Conjugates (ADCs).
This document focuses on the synthesis of propargyl-containing payloads derived from two clinically relevant cytotoxic agents: Monomethyl Auristatin E (MMAE) and SN-38. Detailed experimental procedures, quantitative data, and visualizations of the synthetic workflow and biological mechanisms of action are provided to guide researchers in this critical aspect of drug development.
Overview of Propargyl-Containing Drug-Linker Payloads
The propargyl group serves as a versatile chemical handle for the conjugation of cytotoxic payloads to linker molecules. These linkers are often bifunctional, containing the propargyl group at one terminus and a reactive group at the other for attachment to the drug molecule. Polyethylene glycol (PEG) spacers are frequently incorporated into the linker to enhance solubility and improve the pharmacokinetic properties of the final conjugate. The terminal alkyne of the propargyl group allows for a highly efficient and bioorthogonal ligation with an azide-functionalized antibody, forming a stable triazole linkage.[1][2][3]
Synthesis of a Propargyl-PEG-MMAE Payload
This section details the synthesis of a drug-linker payload featuring Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, connected to a propargyl-functionalized PEG linker. The synthesis involves the coupling of a propargyl-PEG-acid linker to the N-terminus of MMAE.
Experimental Protocol: Synthesis of Propargyl-PEG-Val-Cit-PABC-MMAE
This protocol describes a multi-step synthesis of a propargyl-containing MMAE payload, incorporating a protease-cleavable valine-citrulline (Val-Cit) linker and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer.
Materials:
-
Propargyl-PEG-acid (e.g., Propargyl-PEG4-acid)
-
MMAE (Monomethyl Auristatin E)
-
Valine and Citrulline amino acids (Fmoc-protected)
-
p-Aminobenzyl alcohol (PABA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Solid-Phase Synthesis of Val-Cit-PABC Linker:
-
Swell the Rink Amide resin in DMF.
-
Sequentially couple Fmoc-Cit-OH and Fmoc-Val-OH to the resin using HATU and DIPEA in DMF. Fmoc deprotection is achieved using 20% piperidine in DMF.[4]
-
Couple p-aminobenzyl alcohol (PABA) to the N-terminus of the dipeptide.
-
Activate the hydroxyl group of PABA, for example, by conversion to a p-nitrophenyl carbonate.
-
Cleave the linker from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude product by reverse-phase HPLC.
-
-
Coupling of Propargyl-PEG-acid to the Linker-MMAE Conjugate:
-
Dissolve the purified Val-Cit-PABC-MMAE and Propargyl-PEG-acid in anhydrous DMF.
-
Add a coupling agent such as HATU and a base like DIPEA to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final Propargyl-PEG-Val-Cit-PABC-MMAE payload by preparative HPLC.
-
Lyophilize the purified product to obtain a white solid.
-
Quantitative Data
| Step | Reactants | Solvent | Typical Yield (%) | Purity (HPLC) (%) | Analytical Data |
| Val-Cit-PABC Synthesis (on resin) | Fmoc-amino acids, PABA | DMF | >90 (on resin) | - | Cleavage and analysis of a small sample |
| Cleavage and Purification of Linker | Val-Cit-PABC-resin, TFA cocktail | - | 60-70 | >95 | LC-MS, ¹H NMR |
| MMAE Conjugation to Linker | Val-Cit-PABC-linker, MMAE, coupling agents | DMF | 50-65 | >95 | LC-MS, ¹H NMR |
| Propargyl-PEG-acid Coupling | Linker-MMAE, Propargyl-PEG-acid, coupling agents | DMF | 70-80 | >98 | LC-MS, ¹H NMR, HRMS |
Yields and purity are representative and may vary depending on the specific PEG linker length and reaction conditions.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Propargyl-PEG-Val-Cit-PABC-MMAE.
Synthesis of a Propargyl-SN-38 Payload
This section outlines the synthesis of a drug-linker payload featuring SN-38, a potent topoisomerase I inhibitor. The synthesis involves the propargylation of the phenolic hydroxyl group of SN-38.
Experimental Protocol: Propargylation of SN-38
Materials:
-
SN-38
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography)
Procedure:
-
Dissolution: Dissolve SN-38 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an excess of a weak base, such as potassium carbonate or cesium carbonate, to the solution. Stir the suspension at room temperature.
-
Propargylation: Add propargyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the propargylated SN-38 as a solid.
Quantitative Data
| Step | Reactants | Solvent | Typical Yield (%) | Purity (HPLC) (%) | Analytical Data |
| Propargylation of SN-38 | SN-38, Propargyl bromide, K₂CO₃/Cs₂CO₃ | DMF | 70-85 | >95 | LC-MS, ¹H NMR, HRMS |
Yields and purity are representative and may vary depending on the specific reaction conditions.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the propargylation of SN-38.
Mechanism of Action of Payloads
MMAE: Tubulin Polymerization Inhibition
Monomethyl auristatin E (MMAE) exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[5][6] MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7]
Caption: Mechanism of action of MMAE.
SN-38: Topoisomerase I Inhibition
SN-38, the active metabolite of irinotecan, is a potent inhibitor of topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[8] Topoisomerase I relaxes supercoiled DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks. This DNA damage activates cell cycle checkpoints and ultimately induces apoptosis.[9][10]
Caption: Mechanism of action of SN-38.
Conclusion
The synthetic protocols and accompanying data provided in these application notes offer a comprehensive guide for researchers engaged in the development of ADCs and other targeted drug delivery systems. The use of a propargyl group for payload conjugation via click chemistry represents a robust and efficient strategy for the construction of well-defined and potent bioconjugates. The detailed methodologies for MMAE and SN-38 payloads serve as a foundation for the synthesis of a wide range of propargyl-functionalized therapeutic agents.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. graphviz.org [graphviz.org]
Application Notes and Protocols: Achieving a Specific Drug-to-Antibody Ratio (DAR) with Mal-PEG4-bis-PEG4-propargyl
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the "Mal-PEG4-bis-PEG4-propargyl" linker to achieve a specific and controlled Drug-to-Antibody Ratio (DAR) in the synthesis of Antibody-Drug Conjugates (ADCs).
Introduction
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an Antibody-Drug Conjugate (ADC), as it significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile. Achieving a homogenous DAR is a key challenge in ADC development. This document outlines a detailed protocol for the controlled conjugation of a payload to an antibody using a heterobifunctional linker, "this compound".
This linker is presumed to feature a maleimide (B117702) group for covalent linkage to cysteine residues on the antibody, a propargyl group for the subsequent attachment of an azide-functionalized drug via click chemistry, and a central polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize pharmacokinetic properties. The general strategy involves a two-step process: first, the reaction of the linker with the antibody, followed by the attachment of the drug.
Principle of the Method
The conjugation strategy is based on a two-step sequential reaction:
-
Thiol-Maleimide Conjugation: The antibody's interchain disulfide bonds are first partially or fully reduced to generate free thiol groups. The maleimide moiety of the "this compound" linker then reacts with these thiol groups to form a stable thioether bond. The number of linkers attached to the antibody, and thus the potential DAR, is controlled at this stage by carefully managing the molar ratio of the linker to the antibody and other reaction parameters.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: The propargyl group at the other end of the now-conjugated linker serves as a handle for the attachment of an azide-modified cytotoxic drug. This reaction is highly efficient and specific, ensuring that the drug is only attached to the linker.
This two-step approach allows for a more controlled and modular synthesis of ADCs.
Experimental Protocols
This protocol describes the generation of a controlled number of free thiol groups on the antibody, which is a prerequisite for maleimide-based conjugation.
Materials:
-
Antibody stock solution (e.g., 10 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a final concentration of 5 mg/mL in PBS.
-
To control the extent of reduction and, consequently, the number of available thiols for conjugation, perform a titration of the reducing agent. Set up parallel reactions with varying molar equivalents of TCEP to the antibody (e.g., 2.0, 2.5, 3.0, 3.5, and 4.0 equivalents).
-
Add the calculated volume of TCEP stock solution to each antibody solution.
-
Incubate the reactions at 37°C for 2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute with PBS, pH 7.4.
-
Determine the concentration of the recovered reduced antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiols per antibody using Ellman's reagent (DTNB) to select the optimal reduction condition for the desired DAR.
This protocol details the conjugation of the maleimide-containing linker to the generated thiol groups on the antibody. The DAR is primarily controlled in this step by the molar ratio of the linker to the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker stock solution (10 mM in DMSO)
-
PBS, pH 7.4
-
Quenching solution: N-acetylcysteine (100 mM in water)
Procedure:
-
Dilute the reduced antibody to 4 mg/mL in PBS, pH 7.4.
-
To achieve different DARs, vary the molar ratio of the linker to the antibody. For example, set up reactions with 4, 6, and 8 molar equivalents of the linker per antibody.
-
Add the calculated volume of the "this compound" linker stock solution to the reduced antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 hour.
-
To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine over the initial amount of linker and incubate for an additional 20 minutes.
-
Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) or using a desalting column to remove excess linker and quenching agent.
This protocol describes the final step of attaching the azide-modified drug to the propargyl-functionalized antibody.
Materials:
-
Antibody-linker conjugate from Protocol 2
-
Azide-modified drug stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
PBS, pH 7.4
Procedure:
-
Prepare the antibody-linker conjugate at a concentration of 2 mg/mL in PBS, pH 7.4.
-
Add the azide-modified drug to the antibody-linker conjugate solution at a 5-fold molar excess relative to the propargyl groups.
-
In a separate tube, pre-mix the catalyst complex: Add CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA complex to the reaction mixture at a final copper concentration of 0.5 mM.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing, protected from light.
-
Purify the final ADC product using SEC to remove unreacted drug, catalyst, and other small molecules.
Data Presentation
The following tables summarize the expected outcomes from the described protocols, illustrating how varying reaction conditions can be used to control the final DAR.
Table 1: Effect of Reducing Agent Concentration on Thiol Generation
| TCEP:Antibody Molar Ratio | Average Number of Thiols per Antibody |
| 2.0 | 2.1 ± 0.2 |
| 2.5 | 3.8 ± 0.3 |
| 3.0 | 5.9 ± 0.4 |
| 3.5 | 7.5 ± 0.5 |
| 4.0 | 8.1 ± 0.4 |
Table 2: Influence of Linker:Antibody Molar Ratio on Final DAR
(Assuming an average of 8 available thiols per antibody after reduction)
| Linker:Antibody Molar Ratio | Average DAR (by HIC-HPLC) | ADC Purity (%) |
| 4:1 | 3.8 | >95% |
| 6:1 | 5.6 | >95% |
| 8:1 | 7.2 | >95% |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction pathway for ADC synthesis.
Application Notes and Protocols for Dual Payload Conjugation using Mal-PEG4-bis-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of next-generation antibody-drug conjugates (ADCs) aims to enhance therapeutic efficacy and overcome drug resistance.[1] One promising strategy is the creation of dual-payload ADCs, which carry two distinct cytotoxic agents with different mechanisms of action.[2][3] This approach can lead to synergistic anti-tumor effects and a broader therapeutic window.[4] A critical component in the synthesis of such complex bioconjugates is the chemical linker, which must allow for the controlled and site-specific attachment of both payloads.[3]
Mal-PEG4-bis-PEG4-propargyl is a heterobifunctional linker designed for the sequential or one-pot conjugation of two different molecules to a targeting protein, such as a monoclonal antibody (mAb).[5][6] This linker features a maleimide (B117702) group for covalent attachment to thiol residues (e.g., from reduced cysteines in an antibody), and a terminal propargyl group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with an azide-modified payload.[5] The two polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the resulting ADC.[7]
These application notes provide a detailed protocol for the synthesis and characterization of a dual-payload ADC using the this compound linker.
Chemical Structure and Reaction Scheme
Caption: Structure of this compound linker.
Experimental Workflow for Dual Payload ADC Synthesis
Caption: Workflow for dual payload ADC synthesis.
Materials and Reagents
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, at a concentration of 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
This compound Linker: (Obtained from a commercial supplier). Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Payload 1 (Thiol-reactive): e.g., A maleimide-functionalized cytotoxic agent. Prepare a 10 mM stock solution in DMSO.
-
Payload 2 (Azide-modified): e.g., An azide-functionalized cytotoxic agent. Prepare a 10 mM stock solution in DMSO.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock solution in water.
-
Copper(I) Catalyst: Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock solution in water.
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water.
-
Reducing Agent for Cu(I): Sodium ascorbate (B8700270), 100 mM stock solution in water (prepare fresh).
-
Buffers: PBS (pH 7.4), Tris buffer (50 mM, pH 8.0).
-
Solvents: DMSO, Dimethylformamide (DMF).
-
Purification System: Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes, and a Hydrophobic Interaction Chromatography (HIC) system.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
-
Prepare the monoclonal antibody at a concentration of 5 mg/mL in a degassed buffer (PBS, pH 7.4).
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Remove excess TCEP by buffer exchange into PBS (pH 7.4) using a TFF system or size-exclusion chromatography.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of Payload 1 via Maleimide-Thiol Reaction
-
To the reduced antibody solution, add a 5-fold molar excess of the this compound linker-Payload 1 conjugate. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
Purify the resulting ADC intermediate (mAb-Linker-Payload 1) by TFF or size-exclusion chromatography to remove unreacted linker and payload.
Protocol 3: Conjugation of Payload 2 via CuAAC (Click Chemistry)
-
Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
To the purified ADC intermediate from Protocol 2, add a 10-fold molar excess of the azide-modified Payload 2.
-
Add the CuSO₄/THPTA catalyst premix to the reaction mixture to a final copper concentration of 200 µM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 4 hours, protected from light.
-
Purify the final dual-payload ADC using TFF to remove excess reagents, followed by HIC to separate different drug-to-antibody ratio (DAR) species.
Data Analysis and Results
Characterization of the Dual-Payload ADC
The successful synthesis of the dual-payload ADC can be confirmed through various analytical techniques.
1. UV-Vis Spectroscopy for Average DAR Calculation
The average number of conjugated payloads per antibody (Drug-to-Antibody Ratio, DAR) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the wavelength of maximum absorbance for each payload.[4]
Table 1: Hypothetical UV-Vis Spectroscopy Data and DAR Calculation
| Sample | A280 | Aλmax (Payload 1) | Aλmax (Payload 2) | Avg. DAR (Payload 1) | Avg. DAR (Payload 2) | Total Avg. DAR |
| Unconjugated mAb | 1.000 | 0.000 | 0.000 | 0 | 0 | 0 |
| ADC Intermediate | 0.950 | 0.350 | 0.000 | 3.8 | 0 | 3.8 |
| Dual-Payload ADC | 0.930 | 0.340 | 0.280 | 3.7 | 3.9 | 7.6 |
2. Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique to assess the heterogeneity of the ADC preparation and the distribution of different DAR species.[] The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.
Table 2: Hypothetical HIC-HPLC Data for DAR Distribution
| Species | Unconjugated mAb | ADC Intermediate | Dual-Payload ADC |
| DAR 0 | 100% | 5% | 2% |
| DAR 2 | 0% | 15% | 8% |
| DAR 4 | 0% | 70% | 25% |
| DAR 6 | 0% | 10% | 40% |
| DAR 8 | 0% | 0% | 25% |
| Average DAR | 0 | 3.8 | 7.6 |
3. Mass Spectrometry (MS)
Intact mass analysis by LC-MS provides a precise determination of the molecular weight of the different ADC species, confirming the successful conjugation of both payloads and allowing for accurate DAR calculation.
Table 3: Hypothetical Mass Spectrometry Data
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated mAb | 148,000 | 148,002 |
| mAb + 4x(Linker-Payload 1) | 154,500 | 154,505 |
| mAb + 4x(Linker-Payload 1) + 4x(Payload 2) | 158,000 | 158,008 |
Signaling Pathway of a Representative ADC
Caption: Generalized ADC mechanism of action.
Conclusion
The this compound linker provides a versatile and efficient platform for the synthesis of dual-payload ADCs. The orthogonal reactivity of the maleimide and propargyl groups allows for the controlled, sequential attachment of two distinct payloads to a monoclonal antibody. The protocols and analytical methods described in these application notes offer a comprehensive guide for researchers in the development of next-generation antibody-drug conjugates with potentially enhanced therapeutic properties. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for ensuring the quality and efficacy of the resulting dual-payload ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. Dual-Payload Antibody Drug Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. ysciei.com [ysciei.com]
- 4. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation with "Mal-PEG4-bis-PEG4-propargyl"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted therapy, offering enhanced therapeutic windows compared to traditional chemotherapy. The precise control over the conjugation site and the number of cytotoxic drugs per antibody, known as the drug-to-antibody ratio (DAR), is crucial for developing homogeneous and effective ADCs. The "Mal-PEG4-bis-PEG4-propargyl" linker is a heterobifunctional reagent designed to facilitate the site-specific conjugation of payloads to antibodies.
This linker possesses two key reactive moieties: a maleimide (B117702) group for covalent attachment to sulfhydryl groups on the antibody, typically from engineered or reduced cysteine residues, and a propargyl group for the subsequent attachment of an azide-containing payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.
These application notes provide a detailed protocol for the two-step conjugation process using the "this compound" linker, along with methods for the characterization and analysis of the resulting ADC.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development of an ADC using a maleimide-PEG-alkyne linker. These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Method | Typical Value |
| Linker-to-Antibody Ratio | UV-Vis Spectroscopy / Mass Spectrometry | 1.8 - 2.0 |
| Payload-to-Linker Ratio | UV-Vis Spectroscopy / RP-HPLC | > 95% |
| Final Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry | 1.8 - 2.0 |
| Overall Conjugation Yield | Protein Quantification (A280) | 70 - 85% |
Table 2: ADC Stability and Aggregation
| Parameter | Condition | Method | Typical Value |
| Plasma Stability (% Intact ADC) | Human Plasma, 37°C, 7 days | LC-MS | > 90% |
| Aggregation (% Monomer) | Formulation Buffer, 4°C, 1 month | Size Exclusion Chromatography (SEC) | > 98% |
| Thermal Stress Aggregation | Formulation Buffer, 40°C, 7 days | SEC | > 95% |
Experimental Protocols
Part 1: Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
This protocol describes the conjugation of the "this compound" linker to a cysteine-engineered antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
"this compound" linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.2-7.5, degassed
-
Quenching solution: N-ethylmaleimide (100 mM in DMSO)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (typically 1-10 mg/mL in PBS), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the engineered interchain disulfide bonds.
-
Remove excess TCEP by passing the solution through a desalting column equilibrated with degassed PBS, pH 7.2-7.5.
-
-
Linker Conjugation:
-
Prepare a 10 mM stock solution of the "this compound" linker in DMSO.
-
Immediately after antibody reduction, add a 5- to 10-fold molar excess of the linker solution to the reduced antibody.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 20-fold molar excess of N-ethylmaleimide to the reaction mixture to cap any unreacted thiol groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Part 2: Payload Conjugation (Click Chemistry)
This protocol describes the attachment of an azide-functionalized payload to the propargyl-modified antibody.
Materials:
-
Antibody-propargyl conjugate from Part 1
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (500 mM in water)
-
Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared)
-
Reaction buffer: PBS, pH 7.4
-
Purification system: SEC or Tangential Flow Filtration (TFF)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-payload in a suitable solvent (e.g., DMSO).
-
Prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
To the antibody-propargyl conjugate in the reaction buffer, add a 3- to 5-fold molar excess of the azide-payload.
-
Add the pre-mixed copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding a 10-fold molar excess of freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the final ADC from unreacted payload and catalyst components using SEC or TFF.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
Characterization of the ADC
-
DAR Determination: The average DAR can be determined by Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry (LC-MS). UV-Vis spectroscopy can also be used by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Purity and Aggregation Analysis: SEC-HPLC is used to determine the percentage of monomer, dimer, and higher-order aggregates in the final ADC product.
-
In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma at 37°C over a period of several days and analyzing the amount of intact ADC at various time points using LC-MS.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mal-PEG4-bis-PEG4-propargyl ADC Synthesis
Welcome to the technical support center for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the "Mal-PEG4-bis-PEG4-propargyl" bifunctional linker. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly low conjugation yield, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" linker and what are its reactive groups?
A1: The "this compound" is a heterobifunctional linker used in the sequential conjugation of a drug to an antibody. It contains two key reactive moieties:
-
A maleimide (B117702) group that reacts with free thiol (sulfhydryl) groups, typically from reduced cysteine residues on an antibody. This is a Michael addition reaction.[1][2][3]
-
A propargyl group (a terminal alkyne) that participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with an azide-modified drug payload.[4]
Q2: What are the main stages in the synthesis of an ADC using this linker, and where can low yield occur?
A2: The synthesis is a two-step process, and low yield can be a problem in either or both stages:
-
Antibody-Linker Conjugation: The maleimide end of the linker is conjugated to the thiol groups of a reduced antibody. Low yield at this stage results in a low Drug-to-Antibody Ratio (DAR) of the antibody-linker intermediate.
-
Drug-Linker Conjugation (Click Reaction): The propargyl end of the antibody-linker intermediate is conjugated to an azide-modified drug. Low efficiency here will result in a final ADC with a lower than expected DAR, even if the first stage was successful.
Q3: Is the maleimide-thiol reaction considered a "click chemistry" reaction?
A3: Yes, the thiol-maleimide reaction is often categorized as a type of click chemistry due to its high efficiency, selectivity for thiols under mild, aqueous conditions, and the generation of minimal byproducts.[1][3][5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of low yield in your ADC synthesis.
Part 1: Low Yield in Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
Issue: The Drug-to-Antibody Ratio (DAR) of the antibody-linker intermediate is lower than expected.
Below is a troubleshooting decision tree to guide you through potential issues in the maleimide-thiol conjugation step.
Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.
| Potential Cause | Recommended Solutions |
| Inefficient Antibody Reduction | - Verify the concentration and activity of the reducing agent (e.g., TCEP, DTT). Prepare fresh solutions. - Optimize the molar excess of the reducing agent and the incubation time/temperature. - Ensure complete removal of the reducing agent before adding the maleimide linker to prevent it from reacting with the linker. |
| Maleimide Hydrolysis | - Store the "this compound" linker desiccated at -20°C. - Prepare linker solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3] - Avoid prolonged exposure of the linker to aqueous solutions, especially at pH > 7.5, where hydrolysis is accelerated.[3] |
| Suboptimal Reaction pH | - Maintain the reaction buffer pH in the optimal range of 6.5-7.5 for efficient and specific maleimide-thiol conjugation.[2][3] - Below pH 6.5, the reaction rate slows considerably.[1] Above pH 7.5, the maleimide can react with primary amines (e.g., lysine (B10760008) residues), and hydrolysis increases.[1][3] |
| Incorrect Stoichiometry | - Optimize the molar ratio of the linker to the antibody. A 10 to 20-fold molar excess of the maleimide linker is a common starting point, but this should be determined empirically for your specific antibody.[1] |
| Thiol Oxidation | - Work with degassed buffers to minimize dissolved oxygen. - Keep solutions on ice when possible to slow down the rate of thiol oxidation. |
| Interfering Buffer Components | - Avoid buffers containing nucleophiles such as Tris, which can react with the maleimide group. Use buffers like PBS or HEPES. |
Part 2: Low Yield in Drug-Linker Conjugation (CuAAC Click Reaction)
Issue: The final ADC has a low DAR, despite successful formation of the antibody-linker intermediate.
Caption: Troubleshooting logic for low CuAAC click reaction yield.
| Potential Cause | Recommended Solutions |
| Copper Catalyst Inactivation | - The active catalyst is Copper(I), which is readily oxidized to the inactive Copper(II) state by dissolved oxygen.[6] - Always use freshly prepared sodium ascorbate (B8700270) solution as the reducing agent.[6] - Degas all buffers and solutions thoroughly before starting the reaction.[6] - Use a copper(I)-stabilizing ligand, such as THPTA or BTTAA, to protect the catalyst from oxidation and improve reaction efficiency. A 5:1 ligand to copper ratio is often recommended.[6][7] |
| Poor Reagent Quality or Concentration | - Ensure the azide-modified payload has not degraded. Store it according to the manufacturer's instructions. - Use a molar excess of the azide-payload relative to the antibody-linker intermediate. A 2- to 10-fold excess is a typical starting range.[6] - Accurately determine the concentration of your antibody-linker intermediate before setting up the click reaction. |
| Steric Hindrance | - The propargyl group on the antibody surface may be sterically hindered, preventing efficient reaction with the azide-payload. The PEG spacers in the linker are designed to minimize this. - If steric hindrance is suspected, increasing the reaction time or temperature (e.g., from 4°C to room temperature) may improve the yield. |
| Incomplete Purification of Intermediate | - Residual quenching agents (e.g., N-acetylcysteine) from the maleimide reaction step, if not properly removed, can interfere with the copper catalyst. Ensure thorough purification of the antibody-linker intermediate by size-exclusion chromatography (SEC) or dialysis before proceeding to the click reaction. |
| Linker Instability | - The thiosuccinimide bond formed in the first step can undergo a retro-Michael reaction, leading to linker dissociation from the antibody before the click reaction is performed.[6][8] - To mitigate this, proceed to the click reaction as soon as possible after purifying the antibody-linker intermediate. - Consider a post-conjugation hydrolysis step (e.g., incubation at a slightly alkaline pH) to open the succinimide (B58015) ring, which makes the linkage more stable and resistant to the retro-Michael reaction.[6][8] |
Experimental Protocols
Protocol 1: General Two-Step ADC Synthesis Workflow
This protocol outlines the general procedure for synthesizing an ADC using the "this compound" linker.
Caption: General experimental workflow for two-step ADC synthesis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
"this compound" linker.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: Degassed PBS or HEPES, pH 6.5-7.5.
-
Quenching agent: N-acetylcysteine.
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Azide-modified drug payload.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper-stabilizing ligand (e.g., THPTA).
-
Reducing agent for Cu(II): Sodium ascorbate.
Procedure:
Step 1: Antibody-Linker Conjugation
-
Antibody Reduction:
-
Incubate the mAb with a 10-50 fold molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove the excess reducing agent using SEC or TFF, exchanging the buffer to the degassed reaction buffer (pH 6.5-7.5).
-
-
Linker Conjugation:
-
Immediately dissolve the "this compound" linker in a minimal amount of anhydrous DMSO.
-
Add the linker solution to the reduced antibody solution at a 10-20 fold molar excess.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add a 5-10 fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the antibody-linker intermediate using SEC or TFF to remove excess linker and quenching agent.
-
Step 2: Drug-Linker Conjugation (Click Reaction)
-
Reaction Setup:
-
In a separate tube, prepare the catalyst premix by combining CuSO₄ and the stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in degassed buffer.
-
To the purified antibody-linker intermediate, add the azide-modified drug payload (2-10 fold molar excess).
-
Add the CuSO₄/ligand premix to the antibody-linker-payload mixture.
-
-
Initiation:
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Final Purification:
-
Purify the final ADC using SEC or TFF to remove the catalyst, excess drug-payload, and other small molecules.
-
Protocol 2: Analytical Characterization to Diagnose Low Yield
Objective: To determine the DAR at each stage of the synthesis and identify where the yield loss is occurring.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the DAR distribution of ADCs. Species with different numbers of conjugated linkers/drugs will have different hydrophobicities and will elute at different times.
-
Procedure: Analyze the purified antibody-linker intermediate and the final ADC on a HIC-HPLC system. Compare the resulting chromatograms to an unconjugated antibody control. The appearance of new, later-eluting peaks corresponds to species with higher DARs. The relative area of these peaks can be used to calculate the average DAR.
-
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique can be used to confirm the identity of the different species and to get a precise mass measurement, which can confirm the successful conjugation of the linker and/or drug.
-
Procedure: The antibody light and heavy chains can be separated under reducing conditions and analyzed by LC-MS. The mass increase of the chains will correspond to the number of linkers/drugs attached.
-
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR, provided the drug has a distinct UV absorbance from the antibody.
-
Procedure: Measure the absorbance of the final ADC at 280 nm (for the antibody) and at the λmax of the drug. The ratio of these absorbances can be used with the Beer-Lambert law to calculate the average DAR. This method does not provide information on the distribution of DAR species.
-
By analyzing the intermediate and final products, you can pinpoint the problematic step:
-
Low DAR after Step 1: The issue lies in the maleimide-thiol conjugation.
-
Good DAR after Step 1, but low DAR in the final ADC: The problem is with the CuAAC click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Preventing ADC aggregation with PEGylated linkers like "Mal-PEG4-bis-PEG4-propargyl"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of antibody-drug conjugate (ADC) aggregation using PEGylated linkers, with a focus on structures like "Mal-PEG4-bis-PEG4-propargyl".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key features?
A1: "this compound" is a heterobifunctional, cleavable ADC linker. Its name describes its components:
-
Mal: A maleimide (B117702) group, which reacts with free sulfhydryl groups (thiols) on cysteine residues of an antibody.
-
PEG4-bis-PEG4: This indicates a total of 8 polyethylene (B3416737) glycol (PEG) units, likely arranged in a branched or dual structure. This PEG component is crucial for its function.
-
Propargyl: An alkyne group that can be used for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a payload molecule that has an azide (B81097) group.
The key feature of this linker is its discrete PEG8 component, which is designed to improve the physicochemical properties of the resulting ADC.
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation is a significant challenge in development and can be caused by several factors:
-
Hydrophobicity: Many potent cytotoxic payloads are highly hydrophobic. Conjugating these to an antibody increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the hydrophobic patches on the antibody surface, which can attract other ADC molecules and initiate aggregation.[2][3]
-
Unfavorable Formulation Conditions: Factors such as pH, ionic strength, and the presence of certain salts can destabilize the ADC and promote aggregation. Aggregation is often more likely if the pH is close to the antibody's isoelectric point.[4]
-
Conjugation Process: The use of organic co-solvents to dissolve hydrophobic payloads can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.[4] Physical stresses like shear stress from mixing or thermal stress from elevated reaction temperatures can also contribute.[5]
Q3: How does a PEGylated linker like "this compound" help prevent ADC aggregation?
A3: PEGylated linkers mitigate aggregation through two primary mechanisms:
-
Increased Hydrophilicity: The polyethylene glycol chain is highly hydrophilic. It effectively creates a "hydration shell" around the hydrophobic payload, increasing the overall water solubility of the ADC and counteracting the payload's hydrophobic nature.[3][]
-
Steric Hindrance: The flexible and dynamic PEG chain acts as a physical shield.[7] This steric barrier prevents the hydrophobic payloads on adjacent ADC molecules from interacting with each other, thus inhibiting the initial steps of aggregation.[7]
By incorporating a PEG linker, it's possible to conjugate a higher number of drug molecules (a higher DAR) without the aggregation issues typically seen with non-PEGylated, hydrophobic linkers.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of ADCs using PEGylated linkers.
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness after conjugation. | High level of aggregation due to excessive DAR, suboptimal buffer conditions, or payload insolubility. | - Optimize DAR: Perform a titration experiment to determine the highest DAR achievable without causing significant aggregation. - Buffer Optimization: Screen different buffer systems (e.g., histidine, citrate) and pH values (typically pH 6.0-7.5). Ensure the pH is not at the isoelectric point of the antibody.[4] - Add Excipients: Include stabilizers like sugars (sucrose, trehalose) or surfactants (polysorbates) in the formulation to reduce protein-protein interactions. |
| Increased aggregate percentage observed by SEC-HPLC. | Over-labeling of the antibody, leading to changes in its surface properties and reduced stability. | - Control Molar Excess of Linker: Reduce the molar excess of the "this compound"-payload construct during the conjugation reaction. - Reaction Time and Temperature: Shorten the incubation time or perform the conjugation at a lower temperature (e.g., 4°C) to slow down the reaction and potential side reactions. |
| Low recovery after purification. | Aggregates are being removed by the purification method (e.g., size exclusion chromatography), or the ADC is aggregating and precipitating on the chromatography column. | - Immobilize Antibody: Consider a "Lock-Release" approach where the antibody is immobilized on a solid support during conjugation. This physically separates the antibodies, preventing aggregation at its source.[4] - Modify Mobile Phase: For SEC, ensure the mobile phase has the appropriate ionic strength to minimize secondary interactions between the ADC and the stationary phase. |
| Inconsistent batch-to-batch results. | Use of polydisperse PEG linkers or variability in conjugation reaction conditions. | - Use Monodisperse Linkers: "this compound" is a discrete (monodisperse) linker, which is advantageous. Using such linkers ensures that every ADC molecule is identical, leading to better batch-to-batch consistency.[3] - Standardize Protocols: Tightly control all reaction parameters, including concentrations, temperatures, incubation times, and mixing speeds. |
Data Presentation
While specific data for "this compound" is not publicly available, the following tables summarize representative data from studies on similar PEGylated linkers, illustrating the impact of PEG length on key ADC parameters.
Table 1: Impact of PEG Spacer Length on ADC Aggregation and Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR Achieved | % Aggregation (at high DAR) | Reference |
| No PEG | ~3-4 | High (>10%) | [8] |
| PEG4 | ~4-6 | Low (<5%) | [9] |
| PEG8 | ~8 | Low (<3%) | |
| PEG12 | ~8 | Low (<3%) | [10] |
| PEG24 | ~8 | Low (<2%) | [10] |
Note: These are representative values synthesized from multiple sources. Actual results will vary depending on the specific antibody, payload, and conjugation conditions.
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Spacer Length | Plasma Half-Life (t½) | In Vivo Efficacy | Reference |
| No PEG | Baseline | Baseline | [2] |
| PEG8 | Increased | Improved | [2] |
| PEG12 | Further Increased | Improved | [2] |
| PEG24 | Significantly Increased | Potentially Improved | [10] |
General Trend: Longer PEG chains tend to increase the hydrodynamic radius of the ADC, leading to slower clearance and a longer half-life in circulation, which can result in better in vivo efficacy.[11]
Experimental Protocols
1. Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic size.
-
Methodology:
-
System: An HPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A buffered saline solution, typically 150 mM sodium phosphate, pH 6.8-7.0. For more hydrophobic ADCs, the addition of a small percentage of organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be needed to reduce non-specific interactions with the column.
-
Sample Preparation: Dilute the ADC and the unconjugated antibody (as a control) to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Separation: Run the separation for approximately 20-30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates (eluting first), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
-
2. Assessment of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
-
Objective: To measure the size distribution of particles in the solution and detect the presence of aggregates.
-
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-protein-binding 0.2 µm syringe filter to remove dust and large particulates. A typical concentration is 0.5-1.0 mg/mL.
-
Cuvette Preparation: Ensure the cuvette is meticulously clean by rinsing with filtered water and ethanol.
-
Measurement: Place the cuvette in the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: Collect a series of measurements (typically 10-20 scans). The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient.
-
Data Analysis: The software will calculate the hydrodynamic radius (Rh) and provide a polydispersity index (PDI), which indicates the broadness of the size distribution. A monomodal peak with a low PDI suggests a homogenous sample, while multiple peaks or a high PDI indicates the presence of aggregates.
-
3. Evaluation of Thermal Stability using a Thermal Shift Assay (TSA)
-
Objective: To determine the melting temperature (Tm) of the ADC, which is an indicator of its conformational stability. A higher Tm generally correlates with better stability.
-
Methodology:
-
Materials: A real-time PCR instrument, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and the ADC sample.
-
Sample Preparation: In a 96-well PCR plate, prepare reactions containing the ADC (at ~1-2 µM), the fluorescent dye, and the appropriate buffer.
-
Temperature Ramp: Place the plate in the qPCR machine and apply a thermal ramp, for example, from 25°C to 95°C, increasing by 1°C per minute.
-
Data Acquisition: Measure the fluorescence intensity at each temperature increment. As the protein unfolds (melts), it exposes hydrophobic cores, which the dye binds to, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve, often calculated from the peak of the first derivative, is the Tm. Compare the Tm of the ADC to the unconjugated antibody. A lower Tm for the ADC may indicate that conjugation has destabilized the antibody.
-
Visualizations
Caption: Mechanism of ADC aggregation and prevention by PEG linkers.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labinsights.nl [labinsights.nl]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of the Maleimide-Thiol Linkage in Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Antibody-Drug Conjugates (ADCs), focusing on the stability of the maleimide-thiol linkage.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the maleimide-thiol linkage in ADCs?
A1: The thiosuccinimide linkage formed from the reaction of a thiol (from a cysteine residue on the antibody) and a maleimide (B117702) functional group on the linker-drug is susceptible to two main degradation pathways in vivo:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, reforming the original thiol and maleimide. This can lead to premature release of the drug-linker from the antibody. The released drug-linker can then bind to other thiol-containing molecules in the circulation, such as albumin and glutathione (B108866), leading to off-target toxicity and reduced therapeutic efficacy.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the linkage can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage. However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction in a physiological environment.[1][3][4]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction, leading to deconjugation of the drug-linker.[1][2] Here are several strategies to troubleshoot and address this issue:
-
Promote Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can "lock" the linkage in a stable, ring-opened form. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.2) and an elevated temperature (e.g., 37-45°C) for a specific duration.[5] However, care must be taken to avoid conditions that could lead to antibody aggregation or degradation.
-
Utilize Next-Generation Maleimides (NGMs):
-
Self-Hydrolyzing Maleimides: These are engineered with substituents, such as a basic amino group, that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[6][7][8] This leads to rapid stabilization of the linkage after conjugation.
-
Dibromomaleimides (DBMs): These reagents can re-bridge reduced interchain disulfide bonds, forming a stable, covalent linkage that is resistant to deconjugation.[9]
-
-
Switch to Alternative Linker Chemistries: Explore other conjugation technologies that are inherently more stable than the traditional maleimide-thiol linkage, such as those based on sulfones or disulfide-thiol exchange under specific conditions.[10]
Q3: I am observing a low Drug-to-Antibody Ratio (DAR) after my conjugation reaction. What are the potential causes and how can I optimize the reaction?
A3: A low DAR can result from several factors during the conjugation process. Here are some troubleshooting steps:
-
Optimize Reaction pH: The Michael addition reaction between thiols and maleimides is most efficient and specific at a pH range of 6.5 to 7.5.[11][12] At pH values above 7.5, maleimides can start to react with primary amines, such as those on lysine (B10760008) residues, leading to non-specific conjugation and heterogeneity. Below pH 6.5, the reaction rate may be too slow.
-
Ensure Complete Disulfide Bond Reduction: If you are conjugating to native cysteines from reduced interchain disulfides, it is crucial to achieve complete reduction. Use an adequate concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Residual disulfide bonds will result in fewer available thiols for conjugation.
-
Control Molar Ratio of Linker-Payload to Antibody: While a molar excess of the maleimide-functionalized linker-payload is necessary to drive the reaction to completion, a very large excess can lead to non-specific reactions and complications during purification. It is recommended to perform optimization experiments with varying molar ratios to find the optimal condition.
-
Check for Maleimide Hydrolysis Prior to Conjugation: Maleimide groups can hydrolyze in aqueous solutions, especially at higher pH, rendering them unreactive towards thiols. Ensure that your maleimide-functionalized linker-payload is stored under anhydrous conditions and is freshly prepared or properly stored before use.
Troubleshooting Guides
Problem: Premature Drug Release in Plasma Stability Studies
-
Possible Cause: The maleimide-thiol linkage is undergoing a retro-Michael reaction.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your ADC after incubation in plasma. This will allow you to quantify the different DAR species and confirm the loss of payload over time.
-
Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.
-
Implement a Stabilization Strategy:
-
If using a traditional maleimide, perform a post-conjugation hydrolysis step.
-
Consider synthesizing your ADC with a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.
-
-
Problem: ADC Aggregation after Conjugation or during Storage
-
Possible Cause: Increased hydrophobicity of the ADC due to the attached drug-linker.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Spacers: Use linkers that contain hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to increase the overall hydrophilicity of the ADC.
-
Optimize Buffer Conditions: Screen different buffer formulations for storage, varying pH and including excipients like polysorbate, to improve solubility and prevent aggregation.
-
Control DAR: Higher DAR values can lead to increased aggregation. If permissible for efficacy, consider targeting a lower average DAR.
-
Quantitative Data on Linker Stability
The stability of the maleimide-thiol linkage is highly dependent on the specific maleimide derivative used. The following tables summarize publicly available data on the stability of different linkers.
Table 1: Hydrolysis Half-life of Thiosuccinimide Ring in Different Maleimide Adducts
| Maleimide Type | Condition | Hydrolysis Half-life (t½) | Reference |
| N-Alkyl Thiosuccinimide | pH 7.4, 37°C | 27 hours | [1] |
| N-Aryl Thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [1] |
| N-Fluorophenyl Thiosuccinimide | pH 7.4, 37°C | 0.7 hours | [1] |
| Self-Hydrolyzing Maleimide (with amino group) | pH 7.4, 22°C | ~25 minutes (unconjugated) | [1] |
| Self-Hydrolyzing Maleimide (with amino group) | pH 7, Room Temp | 20 minutes (N-acetyl cysteine conjugate) | [1] |
| Dioxane-bearing Maleimide | pH 7.4, 37°C (PBS) | Complete hydrolysis in < 20 hours | [1] |
Table 2: Comparative Stability of ADCs with Different Linkers in Thiol-Containing Buffers or Plasma
| ADC Linker Type | Condition | Stability Outcome | Reference |
| N-Alkyl Maleimide | β-mercaptoethanol or mouse serum | 60-70% deconjugation over 200 hours | [1] |
| N-Aryl Maleimide | β-mercaptoethanol or mouse serum | 90-100% conjugation retained over 200 hours | [1] |
| Self-Hydrolyzing Maleimide | N-acetyl cysteine buffer, pH 8, 37°C | No measurable drug loss over two weeks | [1] |
| Traditional Maleimidocaproyl | N-acetyl cysteine buffer, pH 8, 37°C | ~50% drug loss over two weeks | [1] |
| Maleamic Methyl Ester-Based | Albumin solution, 37°C | ~3.8% payload shedding after 14 days | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for DAR analysis
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately freeze the collected samples at -80°C to quench any further reaction until analysis.
-
For analysis, thaw the samples and purify the ADC from the plasma matrix, for example, by using affinity capture with an anti-human Fc antibody.
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.
-
Plot the average DAR as a function of time to determine the rate of drug deconjugation.
Protocol 2: Thiol Exchange Assay
This protocol is designed to assess the susceptibility of the maleimide-thiol linkage to exchange with other thiols.
Materials:
-
Purified ADC
-
Glutathione (GSH) or other small molecule thiol
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.
-
Add a significant molar excess of glutathione (e.g., 100-fold molar excess).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by HPLC or LC-MS to monitor the decrease in the ADC peak and the appearance of the payload transferred to glutathione.
-
Quantify the percentage of payload exchange over time.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol describes a general workflow for determining the DAR of an ADC using LC-MS.
Materials:
-
Purified ADC sample
-
Denaturing buffer (e.g., containing Guanidine-HCl or acidic conditions)
-
Reducing agent (e.g., DTT or TCEP) for analysis of light and heavy chains
-
LC-MS system with a suitable column (e.g., reversed-phase)
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
For intact mass analysis, dilute the ADC in the denaturing buffer.
-
For analysis of light and heavy chains, add the reducing agent to the ADC sample and incubate at an appropriate temperature and time (e.g., 37°C for 30 minutes) to reduce the interchain disulfide bonds.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate the different ADC species (for intact analysis) or the light and heavy chains (for reduced analysis) using a suitable chromatographic gradient.
-
Acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
For intact analysis, the number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.
-
For reduced analysis, the number of drugs on the light and heavy chains can be determined from their respective mass shifts.
-
Calculate the weighted average DAR by considering the relative abundance of each species.[15]
-
Visualizations
Caption: Instability pathways of the maleimide-thiol linkage in ADCs.
Caption: Workflow for assessing ADC stability in plasma.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Click Chemistry with Complex Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in copper-catalyzed click chemistry (CuAAC) with complex proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my click reaction efficiency low when working with my protein?
Low reaction efficiency is a common issue and can stem from several factors. The primary culprits are often related to the accessibility of the azide (B81097) or alkyne tags on your protein, the stability of the protein under reaction conditions, or issues with the catalyst itself.
Troubleshooting Steps:
-
Increase Ligand Concentration: The ligand plays a crucial role in stabilizing the Cu(I) catalytic species and preventing protein damage. Increasing the ligand-to-copper ratio can enhance reaction kinetics.
-
Optimize Copper Source: While CuSO₄ is common, consider using pre-made Cu(I) sources like CuBr or CuI, which can sometimes improve efficiency.
-
Screen Different Ligands: Not all ligands are created equal. The choice of ligand can significantly impact reaction efficiency and protein stability. See the table below for a comparison of common ligands.
-
Check Accessibility of Tags: Ensure that the azide or alkyne tags on your protein are sterically accessible. If they are buried within the protein structure, the reaction will be inefficient. Consider redesigning your protein construct if necessary.
-
Vary Reaction Time and Temperature: While room temperature is a good starting point, some systems may benefit from longer reaction times or slightly elevated temperatures (e.g., 37°C), provided your protein is stable.
2. My protein is precipitating or denaturing during the reaction. What can I do?
Protein instability is a major hurdle in CuAAC. The presence of copper ions and reducing agents can lead to aggregation and denaturation.
Troubleshooting Steps:
-
Use a Biocompatible Ligand: Ligands like BTTAA and THPTA are designed to protect proteins from copper-mediated damage.
-
Lower Copper Concentration: High concentrations of copper can be toxic to proteins. Titrate down the copper concentration to the lowest effective level.
-
Optimize pH: Ensure the reaction buffer pH is within the stability range of your protein. Most click reactions work well between pH 7 and 8.
-
Add Stabilizing Agents: Including additives like glycerol (B35011) (5-10%), BSA, or specific detergents in your reaction mixture can help maintain protein stability.
-
Degas Solutions Thoroughly: Oxygen can lead to the formation of reactive oxygen species (ROS) that damage proteins. Ensure all buffers and solutions are properly degassed.
3. I'm observing significant off-target labeling or background signal. How can I improve specificity?
Non-specific labeling can arise from the reaction of the click reagents with amino acid side chains or other parts of your experimental system.
Troubleshooting Steps:
-
Purify Your Protein: Ensure your protein of interest is highly pure to avoid side reactions with contaminants.
-
Use a Copper Chelator: After the reaction is complete, add a copper chelator like EDTA or bathocuproine disulfonate to quench the catalyst and prevent further non-specific reactions.
-
Optimize Reagent Concentrations: Use the minimum effective concentration of your azide/alkyne probe and the copper catalyst.
-
Wash Thoroughly: Implement stringent washing steps after the labeling reaction to remove any non-covalently bound probes.
Quantitative Data Summary
Table 1: Comparison of Common Ligands for Protein Click Chemistry
| Ligand | Key Features | Recommended Cu:Ligand Ratio | Advantages | Disadvantages |
| TBTA | Tris(benzyltriazolylmethyl)amine | 1:5 | High reaction rates | Low aqueous solubility |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | 1:5 - 1:10 | High water solubility, good for proteins | Can be sensitive to oxidation |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | 1:5 - 1:10 | Excellent for protecting proteins, high stability | Can be more expensive |
| Bathocuproine disulfonate | Water-soluble | 1:2 | Good for live-cell applications | Lower reaction rates compared to others |
Key Experimental Protocols
Protocol 1: General Procedure for On-Protein Click Chemistry
-
Protein Preparation: Prepare your azide- or alkyne-modified protein in a suitable, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4). A typical protein concentration is 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne or azide detection probe (e.g., a fluorescent dye) in a compatible solvent like DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the chosen ligand (e.g., THPTA) in water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution and the detection probe.
-
In a separate tube, pre-mix the CuSO₄ and the ligand. Let it sit for 1-2 minutes to allow the complex to form.
-
Add the copper/ligand mixture to the protein solution.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Protect from light if using a fluorescent probe.
-
Quenching and Purification:
-
Stop the reaction by adding a chelating agent like EDTA.
-
Remove excess reagents by methods such as spin filtration, dialysis, or size-exclusion chromatography.
-
-
Analysis: Analyze the labeled protein using techniques like SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or Western blotting.
Visualizations
Caption: A typical experimental workflow for copper-catalyzed click chemistry on proteins.
Caption: A troubleshooting guide for low efficiency and protein instability issues.
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) Heterogeneity in Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). Our goal is to help you control and characterize the drug-to-antibody ratio (DAR), a critical quality attribute that significantly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[2][3] It is considered a CQA because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics (PK).[3] An optimal DAR is crucial; a low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance, and potential aggregation issues.[3][4]
Q2: What are the primary methods for controlling DAR during ADC development?
A2: Several strategies can be employed to control DAR:
-
Site-Specific Conjugation: This involves engineering specific amino acid residues (e.g., cysteines, non-natural amino acids) into the antibody to direct conjugation to precise locations, resulting in a more homogeneous ADC product.[2]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads at defined sites with high reproducibility.[2]
-
Linker-Payload Design: The physicochemical properties of the linker and payload, such as hydrophobicity and steric hindrance, can influence the conjugation efficiency and final DAR.[2]
-
Process Control: Carefully controlling reaction parameters such as stoichiometry (molar ratio of drug-linker to antibody), pH, temperature, and reaction time is fundamental for optimizing and ensuring batch-to-batch consistency of the DAR.[2][3]
Q3: How does the choice of conjugation site (e.g., lysine (B10760008) vs. cysteine) impact DAR heterogeneity?
A3: The choice of conjugation site significantly impacts DAR heterogeneity.
-
Lysine Conjugation: Antibodies have numerous surface-exposed lysine residues. Conjugation to these residues is often stochastic, leading to a heterogeneous mixture of ADC species with a wide distribution of DAR values (typically ranging from 0 to 8).[5]
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds, providing a more limited and defined number of conjugation sites (up to 8). This results in a more controlled and less heterogeneous DAR distribution compared to lysine conjugation.[6] Site-specific introduction of cysteine residues can further enhance homogeneity.[5]
Troubleshooting Guides
This section addresses common issues encountered during ADC conjugation and DAR analysis.
Problem 1: Inconsistent average DAR between production batches.
-
Possible Causes:
-
Variable Reactant Stoichiometry: Minor deviations in the molar ratio of the drug-linker to the antibody can significantly impact the final DAR.[3]
-
Inconsistent Antibody Reduction: For cysteine-based conjugation, the efficiency of disulfide bond reduction is critical. Incomplete or variable reduction leads to a differing number of available thiol groups for conjugation.[3]
-
Reagent Quality and Stability: Degradation or incorrect concentration of the drug-linker, reducing agents, or buffers can be a frequent source of variability.[3]
-
Lack of Precise Control Over Reaction Parameters: Small variations in pH, temperature, or reaction time can affect the conjugation rate and final DAR.[7]
-
-
Troubleshooting Steps:
-
Strict Process Control: Implement and maintain strict control over all reaction parameters.[7]
-
Reagent Qualification: Verify the purity, concentration, and activity of all starting materials before each conjugation reaction.[3][7]
-
Standardize Purification: Use a consistent and well-defined purification protocol for all batches to avoid enriching different DAR species.[7]
-
Problem 2: Low average DAR despite using the correct molar ratio of drug-linker.
-
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[7]
-
Interfering Buffer Components: Some buffer additives, such as Tris or azide, can interfere with the conjugation chemistry.[7]
-
Inactive Drug-Linker: The drug-linker may have degraded due to improper storage or handling.[7]
-
Impure Antibody: The presence of protein impurities can compete for the drug-linker, reducing the conjugation efficiency to the target antibody.
-
-
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions.[7]
-
Perform Buffer Exchange: If the antibody buffer contains interfering substances, exchange it for a suitable conjugation buffer.[7]
-
Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the current stock.[7]
-
Ensure Antibody Purity: Use a highly pure antibody (>95%) for conjugation.[7]
-
Problem 3: High levels of aggregation in the final ADC product.
-
Possible Causes:
-
Troubleshooting Steps:
-
Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR and reduced aggregation.[7]
-
Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[7]
-
Employ Hydrophilic Linkers: Consider using more hydrophilic linkers to mitigate the hydrophobicity of the payload.[8]
-
Data Presentation: Comparison of DAR Analysis Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.[1] | Average DAR only.[1] | Simple, rapid, minimal sample preparation.[1] | Does not provide information on drug distribution; can be inaccurate if absorbance spectra overlap.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. As DAR increases, so does hydrophobicity. | Average DAR and distribution of DAR species.[9][10] | The most widely used method for detailed DAR analysis; uses mild, non-denaturing conditions.[10][11] | High-DAR species can bind irreversibly; salt-based mobile phases are incompatible with MS.[3][11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on polarity. Can be performed on intact or reduced ADCs.[] | Average DAR and distribution of DAR species.[11] | Compatible with mass spectrometry; robust for quality control and stability testing.[11] | Denaturing conditions can alter the ADC structure.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and determines their mass-to-charge ratio by MS. | Precise average DAR, DAR distribution, and identification of all conjugated species. | High accuracy and resolution; provides unambiguous identification of DAR species.[4] | Data analysis can be complex and time-consuming.[13] |
Experimental Protocols & Workflows
General Workflow for ADC Generation and DAR Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mal-PEG4-bis-PEG4-propargyl Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Mal-PEG4-bis-PEG4-propargyl linkers, particularly concerning their stability in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
The this compound linker is a heterobifunctional linker used in bioconjugation, often for creating antibody-drug conjugates (ADCs). It is composed of three main parts:
-
Maleimide (B117702) (Mal): A thiol-reactive group that forms a covalent bond with cysteine residues on proteins or peptides.
-
Two Polyethylene (B3416737) Glycol (PEG4) spacers: These PEG units enhance solubility and provide spatial separation between the conjugated molecules.
-
Propargyl group: A terminal alkyne that can be used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Q2: What are the primary stability concerns for this linker in plasma?
The main stability concerns for a maleimide-PEG-propargyl linker in plasma are primarily associated with the maleimide-thiol conjugate. The key mechanisms of instability include:
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a cysteine residue is susceptible to a reversible retro-Michael reaction. This can lead to the premature release of the conjugated payload in the bloodstream, potentially causing off-target toxicity and reduced efficacy. This deconjugation can be facilitated by exchange with other thiol-containing molecules in plasma, such as albumin and glutathione.[1][2][3][4][5]
-
Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative.[1][5] While this ring-opened form is resistant to the retro-Michael reaction, the rate of hydrolysis for standard maleimides can be slow.[5][6]
-
PEG Backbone Degradation: While generally considered stable, the polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation over long periods in vivo.[7] Additionally, if ester functionalities are present within the PEG chain, they can be liable to hydrolysis.[7]
-
Propargyl Group Metabolism: The metabolic stability of the propargyl group can be influenced by its chemical environment. While the propargyl group itself can be relatively stable, enzymatic modifications can occur on adjacent structures, potentially affecting the overall stability of the conjugate.[8]
Q3: How does the stability of the maleimide linkage compare to other conjugation chemistries?
Maleimide-based linkers are widely used but have known stability issues in plasma.[2][3] Alternative chemistries have been developed to offer improved stability:
-
Sulfone-based linkers: These have been shown to be significantly more stable than their maleimide counterparts, with over 90% of the conjugate remaining intact after 7 days in the presence of 1 mM glutathione.[1][2] In contrast, a maleimide-PEG conjugate showed over 30% deconjugation under similar conditions.[2]
-
Self-hydrolyzing maleimides: These are engineered to have accelerated succinimide ring hydrolysis, leading to a more stable, ring-opened product and preventing the retro-Michael reaction.[5][9]
Troubleshooting Guide
Issue 1: Significant loss of payload observed in plasma stability assays.
-
Possible Cause: Premature cleavage of the linker due to the retro-Michael reaction.[5]
-
Troubleshooting Steps:
-
Confirm Thiol Exchange: Perform a thiol exchange assay by incubating your conjugate with an excess of a small molecule thiol like glutathione. Monitor the transfer of the payload from your biomolecule to the small molecule thiol over time using techniques like HPLC or LC-MS.[5]
-
Promote Hydrolysis: After conjugation, consider incubating your conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period to promote the hydrolysis of the succinimide ring. This will form a more stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[5] Be cautious, as higher pH can potentially affect the stability of your biomolecule.
-
Alternative Linkers: If instability persists, consider using a next-generation maleimide linker, such as a self-hydrolyzing maleimide or a sulfone-based linker, which offer enhanced plasma stability.[1][2][3]
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in ADCs.
-
Possible Cause: Incomplete conjugation reaction or side reactions.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction between maleimides and thiols is most efficient and specific at a pH between 6.5 and 7.5.[5][] At pH values above 7.5, maleimides can also react with amines (e.g., lysine (B10760008) residues), leading to a heterogeneous product.[5][]
-
Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker to drive the reaction to completion, but avoid large excesses that can lead to non-specific labeling and complicate purification.
-
Ensure Complete Disulfide Reduction: If you are conjugating to cysteines from reduced interchain disulfides in an antibody, ensure complete reduction using a reducing agent like TCEP or DTT. Incomplete reduction will result in a lower and more heterogeneous DAR.[5]
-
Issue 3: Unexpected changes in the pharmacokinetic (PK) profile of the conjugate.
-
Possible Cause: In vivo degradation of the linker or the entire conjugate.
-
Troubleshooting Steps:
-
In Vivo Stability Study: Conduct a pharmacokinetic study to analyze the concentrations of the total antibody, the intact conjugate, and any free payload in plasma over time.[11] This will provide insight into the in vivo stability of your conjugate.
-
Metabolite Identification: Use LC-MS/MS to identify potential metabolites of your conjugate in plasma samples. This can help pinpoint which part of the linker is being degraded.
-
Control Conjugate: Compare the PK profile of your maleimide-linked conjugate with a control conjugate that uses a more stable, non-cleavable linker to understand the impact of the maleimide linkage on clearance.[12][13]
-
Quantitative Data on Linker Stability
The stability of different linker types in plasma can vary significantly. The following tables summarize data from various studies. Note that direct comparisons can be challenging due to differences in experimental conditions.
Table 1: Stability of Maleimide vs. Sulfone-PEG Conjugates
| Linker Type | Condition | Incubation Time | % Conjugate Remaining | Reference |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~70% | [2] |
| Mono-Sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >95% | [2] |
Table 2: Stability of Different Maleimide Conjugates in Human Plasma
| Conjugation Site on Antibody | Linker Type | Incubation Time | % Intact Conjugate | Reference |
| LC-V205C | Maleimide | 72 hours | ~80% | [3] |
| Fc-S396C | Maleimide | 72 hours | ~20% | [3] |
| LC-V205C | Sulfone | 72 hours | >95% | [3] |
| Fc-S396C | Sulfone | 72 hours | >95% | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a conjugate in plasma.
-
Materials:
-
Purified conjugate (e.g., ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS) pH 7.4
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, HPLC)
-
-
Procedure:
-
Dilute the conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[11]
-
Incubate the samples at 37°C.[11]
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots from each sample.[11]
-
Immediately freeze the collected aliquots at -80°C to halt further degradation.[11]
-
Analyze the samples to determine the concentration of the intact conjugate and/or the amount of free payload. This can be done by:
-
Protocol 2: Mass Spectrometry-Based Analysis of ADC Stability in Plasma
This protocol outlines a workflow for assessing the deconjugation of an ADC after plasma incubation.[1]
-
Materials and Reagents:
-
Purified ADC
-
Human or mouse plasma
-
Protein A or Protein G magnetic beads
-
Wash buffers
-
Elution buffer
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.[1]
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.[1]
-
Capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Plot the percentage of intact conjugate or the average DAR versus time to determine the stability profile and calculate the half-life.[1]
-
Visualizations
Caption: Workflow for in vitro plasma stability assessment.
Caption: Major instability pathways for maleimide-thiol conjugates in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Side reactions of maleimide groups in bioconjugation
Welcome to the technical support center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide (B117702) chemistry in bioconjugation?
A1: The most common side reactions are:
-
Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, rendering it inactive for conjugation.[1][2][3] This can occur with the unreacted maleimide or the final conjugate.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[2][4] In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[2][4] This is a significant concern for antibody-drug conjugates (ADCs).[2]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[1][2][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5][6]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[2][7]
Q2: My conjugation efficiency is low. What are the potential causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: Your maleimide reagent may have been prematurely hydrolyzed. To prevent this, always prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[2]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically inaccessible or have formed disulfide bonds, which are unreactive with maleimides.[2][6] Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before conjugation.[2][6][8]
-
Suboptimal pH: The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][6][8][9] At lower pH, the reaction rate decreases, while at higher pH, the maleimide is more susceptible to hydrolysis and reaction with amines.[2][6]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess is a common starting point for labeling proteins, but this should be optimized for your specific application.[6]
Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A3: The primary cause of payload loss in vivo is the retro-Michael reaction, leading to thiol exchange.[2][4][10] To enhance stability, you can:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][2][10] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[2]
-
Use Stabilized Maleimides: Next-generation maleimides with electron-withdrawing groups can accelerate the rate of this stabilizing ring-opening hydrolysis.[10]
-
Force-Induced Hydrolysis: Applying mechanical force, such as through mild ultrasonication, can also promote the stabilizing ring-opening hydrolysis.[11][12]
Q4: How can I confirm that my conjugation reaction was successful?
A4: Several analytical techniques can be used to characterize your conjugate, including:
-
Mass Spectrometry (MS): To confirm the mass of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the extent of labeling.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated molecule (if it has a chromophore).
-
Ellman's Reagent (DTNB): Can be used to quantify the number of remaining free sulfhydryl groups after conjugation.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize your maleimide conjugation reactions.
| Problem | Potential Cause | Recommended Action |
| Low or No Conjugation | Maleimide reagent is hydrolyzed and inactive. | Prepare fresh maleimide solutions in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage.[1][2] |
| Cysteine residues are oxidized to disulfides. | Reduce disulfide bonds with TCEP prior to conjugation. Use degassed buffers and consider adding EDTA to prevent re-oxidation.[2][6] | |
| Incorrect reaction pH. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and reaction rate.[1][6][9] | |
| Insufficient molar ratio of maleimide reagent. | Increase the molar excess of the maleimide reagent. Start with a 10-20 fold excess and optimize.[6] | |
| Heterogeneous Product | Reaction with primary amines (e.g., lysine). | Keep the reaction pH at or below 7.5 to minimize reaction with amines.[1][2][5] |
| Thiazine rearrangement with N-terminal cysteine. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[6] Consider acetylating the N-terminus if possible.[6] | |
| Loss of Conjugate In Vitro/In Vivo | Retro-Michael reaction (thiol exchange). | After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a stable, ring-opened product.[2] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Primary Reaction | Side Reactions | Notes |
| < 6.5 | Slow thiol-maleimide reaction. | - | The concentration of the reactive thiolate anion is low.[6] |
| 6.5 - 7.5 | Optimal thiol-maleimide reaction. | Minimal | Highly chemoselective for thiols.[1][6][9] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][5][6] |
| 7.5 - 8.5 | Fast thiol reaction. | Increased reaction with amines.[1][5] Increased rate of maleimide hydrolysis.[1][2] | Loss of selectivity for thiols. |
| > 8.5 | Significant reaction with amines. | Rapid hydrolysis of the maleimide group.[8] | Not recommended for thiol-specific conjugation. |
Table 2: Stability of Maleimide-Functionalized Nanoparticles
| Storage Temperature | Storage Duration | Decrease in Reactivity |
| 4°C | 7 days | ~10%[3][13] |
| 20°C | 7 days | ~40%[3][13] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Prepare the Biomolecule:
-
Dissolve your thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA).[14]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[2][6] TCEP does not need to be removed.[6][8] If using DTT, it must be removed prior to adding the maleimide reagent.[6]
-
-
Prepare the Maleimide Reagent:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[6]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[6]
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Perform Conjugation: Follow steps 1-3 of the General Maleimide-Thiol Conjugation protocol.
-
pH Adjustment: After the initial conjugation, adjust the pH of the conjugate solution to 8.5-9.0.[2]
-
Incubation: Incubate at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[2]
-
Re-neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[2]
Visual Guides
Caption: Key reaction pathways in maleimide bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions with Mal-PEG4-bis-PEG4-propargyl
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with "Mal-PEG4-bis-PEG4-propargyl". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered when using "this compound" in CuAAC reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state in the presence of oxygen. | • Degas all solutions: Sparge buffers and reagent solutions with an inert gas (argon or nitrogen) before use. • Use fresh reducing agent: Prepare sodium ascorbate (B8700270) solutions fresh just before initiating the reaction. Use a 3- to 10-fold excess relative to the copper concentration.[1] • Work under an inert atmosphere: If possible, perform the reaction in a glovebox or under a blanket of inert gas. |
| Ineffective ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or incorrect concentration can lead to poor results. | • Use a water-soluble, Cu(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended for bioconjugation in aqueous buffers.[2] • Optimize ligand-to-copper ratio: A common starting point is a 5:1 ligand-to-copper molar ratio to protect biomolecules from oxidative damage.[3] | |
| Inaccessible alkyne or azide (B81097) groups: Steric hindrance on the azide-containing molecule or the propargyl group of the PEG linker can prevent an efficient reaction. | • Increase reaction temperature: Modestly increasing the temperature (e.g., to 37°C) can sometimes overcome minor steric barriers, provided your biomolecules are stable at that temperature. • Add a denaturant: For proteins where the azide group may be buried, adding a mild denaturant like DMSO (up to 10%) can improve accessibility.[4] | |
| Interference from buffer components: Certain buffer components can chelate copper or react with the reagents. | • Avoid buffers containing: High concentrations of chelators (e.g., EDTA), strong bases, or thiols. Iodide ions can also interfere with the reaction.[1][3] Phosphate-buffered saline (PBS) at pH 7.4 is generally a good starting point. | |
| Biomolecule Degradation or Aggregation | Reactive Oxygen Species (ROS) generation: The combination of a Cu(II) salt and sodium ascorbate can produce ROS, which can damage sensitive biomolecules like proteins.[5] | • Use a high ligand-to-copper ratio: A 5:1 ratio of a chelating ligand like THPTA to copper can significantly reduce ROS-mediated damage by protecting the copper ion.[6] • Add a scavenger: Including aminoguanidine (B1677879) in the reaction mixture can help scavenge reactive byproducts from ascorbate oxidation.[3] |
| Protein precipitation: High concentrations of copper or aggregation of the PEGylated product can lead to precipitation. | • Optimize copper concentration: Keep the final copper concentration in the range of 50-250 µM.[3] • Adjust reaction conditions: Modify the pH, ionic strength, or temperature to improve the solubility of the conjugate. Adding excipients may also help.[6] | |
| Loss of Maleimide (B117702) Reactivity | Reaction with buffer components or side reactions: The maleimide group can react with nucleophiles other than thiols, especially at higher pH, or can undergo hydrolysis over time. | • Control the pH: Maintain the pH of the CuAAC reaction between 6.5 and 7.5 to maximize the stability and subsequent reactivity of the maleimide group with thiols.[7] • Perform reactions sequentially: If possible, perform the CuAAC reaction first, purify the alkyne-azide conjugate, and then proceed with the maleimide-thiol conjugation in a separate step. |
| Difficulty in Purification | Residual copper catalyst: Copper can be toxic to cells and can cause oxidative damage to biomolecules.[6] | • Use a chelating agent: After the reaction is complete, add EDTA to the reaction mixture to chelate the copper. • Purify the conjugate: Use dialysis, size-exclusion chromatography (SEC), or ultrafiltration to remove the copper-EDTA complex and other small molecule reagents. |
| Separating product from unreacted PEG linker: Excess PEG linker can be difficult to remove due to its size and properties. | • Optimize stoichiometry: Carefully control the molar ratio of the azide-containing molecule to the "this compound" linker to minimize excess. • Use appropriate purification methods: Size-exclusion chromatography is often effective in separating the larger PEGylated biomolecule from the smaller, unreacted PEG linker. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of adding reagents for a CuAAC reaction?
A1: A recommended order of addition to maximize efficiency and minimize side reactions is as follows:
-
Prepare a premixed solution of your copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).
-
Add this copper-ligand complex to your solution containing the azide-functionalized molecule and the "this compound".
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]
Adding the ascorbate last ensures that the Cu(II) is reduced to the active Cu(I) state in the presence of the stabilizing ligand, preventing the precipitation of copper salts.
Q2: Which copper source is best for bioconjugation reactions?
A2: While Cu(I) salts like CuI or CuBr are the active catalysts, they are unstable and sensitive to oxidation. For convenience and reproducibility in bioconjugation, it is highly recommended to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) species in situ.
Q3: Can I monitor the progress of my CuAAC reaction?
A3: Yes, several analytical techniques can be used to monitor the reaction progress. For protein conjugations, SDS-PAGE is a common method; a shift in the molecular weight of the protein band indicates successful conjugation. For smaller molecules, LC-MS is a powerful tool to track the consumption of starting materials and the formation of the product. Two-dimensional LC systems can also be employed for online reaction monitoring of PEGylation.[8]
Q4: What are the ideal storage conditions for "this compound"?
A4: To maintain the integrity of both the maleimide and propargyl functional groups, it is recommended to store "this compound" at -20°C or -80°C, protected from moisture and light. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation with a Protein
This protocol provides a starting point for the conjugation of an azide-modified protein with "this compound".
Reagent Preparation:
-
Azide-Modified Protein: Prepare a solution of your protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in a compatible solvent like DMSO or water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution must be made fresh before each use.
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
PBS buffer to reach the desired final volume.
-
"this compound" stock solution to achieve a final concentration that is in slight excess (e.g., 1.2 equivalents) to the azide-modified protein.
-
-
Vortex the mixture briefly.
-
Add the THPTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2 mM. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 6 mM. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing.
-
The labeled protein is now ready for purification.
Protocol 2: Purification of the PEGylated Protein
-
Copper Removal: Add a solution of EDTA to the reaction mixture to a final concentration of 10 mM to chelate the copper catalyst.
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method to separate the larger PEGylated protein from the smaller unreacted PEG linker, copper-EDTA complex, and other reagents.
-
Dialysis/Ultrafiltration: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) membrane to remove small molecule impurities. This is effective for removing the catalyst and excess reagents but may not efficiently remove unreacted PEG linker if its size is close to that of the protein.
-
Data Tables for Optimization
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Stock Concentration | Typical Final Concentration | Notes |
| Azide/Alkyne Substrate | 1-10 mM | 25-500 µM | The concentration will depend on the specific biomolecule. |
| Copper Source (CuSO₄) | 20 mM | 50-250 µM | Higher concentrations can lead to protein aggregation.[5] |
| Ligand (THPTA) | 50-100 mM | 0.25-1.25 mM | A 5:1 ligand-to-copper ratio is recommended for bioprotection.[3] |
| Reducing Agent (Sodium Ascorbate) | 100-300 mM | 2.5-6 mM | Should be in 5-10 fold excess to the copper concentration and prepared fresh. |
| Aminoguanidine (Optional) | 100 mM | 5 mM | Can be added to scavenge reactive ascorbate byproducts.[3] |
Table 2: Influence of Reaction Parameters on CuAAC with PEGylated Substrates
| Parameter | Condition | Expected Outcome on Yield/Purity | Reference |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for high yields. | [9] |
| 37°C | May increase reaction rate, especially with sterically hindered substrates. Monitor biomolecule stability. | [3] | |
| Solvent | Aqueous Buffer (e.g., PBS) | Ideal for bioconjugation. Water can accelerate the reaction. | [10] |
| Aqueous Buffer with Co-solvent (e.g., up to 10% DMSO) | Improves solubility of hydrophobic reagents and can help unfold proteins to expose reactive sites. | [2][4] | |
| pH | 6.5 - 7.5 | Optimal range for maintaining maleimide integrity and good reaction kinetics for CuAAC. | [7][10] |
| > 8.0 | Can lead to maleimide hydrolysis and potential side reactions with amines. | [7] | |
| Ligand Choice | THPTA, BTTAA | Excellent for aqueous bioconjugation, providing high reaction rates and protecting biomolecules. | [2] |
| PMDETA | More commonly used in organic solvents. | [9][11] |
Visualizations
Caption: Experimental workflow for CuAAC bioconjugation.
Caption: Troubleshooting logic for low CuAAC yield.
References
- 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [bio-protocol.org]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Copper Catalyst from Protein Bioconjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from protein bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper catalyst from my protein bioconjugate?
A1: Residual copper can compromise the stability and purity of your final bioconjugate. It can lead to protein aggregation, degradation, and potential cytotoxicity in downstream applications, which is particularly critical in the development of protein therapeutics.
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper from protein bioconjugation reactions are:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then typically removed by a subsequent purification step.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size, effectively separating the larger protein bioconjugate from the smaller copper ions or copper-chelate complexes.
-
Tangential Flow Filtration (TFF): A filtration method that separates molecules based on size using a semi-permeable membrane, allowing for the removal of small molecules like copper ions from the larger protein product.
Q3: Which copper removal method is best for my application?
A3: The choice of method depends on several factors, including the properties of your protein, the scale of your reaction, and the required final purity.
-
Chelation with EDTA followed by another purification step (like dialysis or TFF) is a common and effective method.
-
SEC is excellent for both copper removal and buffer exchange in a single step and is often used as a final polishing step.
-
TFF is highly scalable and efficient for processing large volumes, making it suitable for industrial applications.
Q4: Can the triazole product of a click chemistry reaction interfere with copper removal?
A4: Yes, the nitrogen atoms in the triazole ring can coordinate with copper ions, making the copper more difficult to remove. In such cases, using a strong chelating agent like EDTA is recommended, and multiple washes or a combination of removal methods may be necessary.
Q5: Is it possible to avoid the copper removal step altogether?
A5: Yes, copper-free click chemistry, which utilizes strained cyclooctynes, eliminates the need for a copper catalyst and the subsequent removal steps. However, the reagents for copper-free click chemistry can be more complex and expensive to synthesize.
Troubleshooting Guides
Problem 1: High Levels of Residual Copper Detected After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete copper complexation with EDTA. | Increase the molar excess of EDTA relative to the copper catalyst. Ensure the pH of the EDTA solution is optimal for chelation (typically around pH 8). Perform multiple washes with the EDTA solution. |
| The bioconjugate itself is chelating the copper. | Use a stronger chelating agent or a combination of chelating agents. Consider using a solid-phase scavenger resin with a high affinity for copper. |
| Inefficient separation of the copper-EDTA complex. | If using SEC, ensure the column has the appropriate fractionation range to separate your protein from the small copper-EDTA complex. If using TFF, select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein (3-5 times smaller is a good rule of thumb). |
| Column or membrane fouling. | Ensure proper cleaning and regeneration of your SEC column or TFF membrane according to the manufacturer's instructions. |
Problem 2: Low Protein Yield After Copper Removal
| Possible Cause | Troubleshooting Step |
| Protein precipitation or aggregation during the removal process. | Optimize buffer conditions (pH, ionic strength) to maintain protein stability. Consider adding stabilizing excipients like glycerol (B35011) or arginine. Work at a lower protein concentration if possible. |
| Non-specific binding of the protein to the purification media. | For SEC, ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions with the resin. For TFF, select a membrane material with low protein binding properties (e.g., regenerated cellulose). |
| Loss of protein during filtration or chromatography. | Ensure the sample is properly clarified (centrifuged and filtered) before loading onto a column to prevent clogging. For TFF, ensure the system is properly primed and that the retentate is fully recovered. |
Problem 3: Protein Aggregation Observed After Copper Removal
| Possible Cause | Troubleshooting Step |
| Exposure to destabilizing conditions during purification. | Maintain a stable temperature throughout the purification process. Minimize the processing time. |
| Residual copper promoting aggregation. | Re-evaluate the efficiency of your copper removal method. Consider a secondary, orthogonal purification step to remove any remaining traces of copper. |
| Buffer conditions are not optimal for the final, purified bioconjugate. | Perform a buffer screen to identify conditions that maximize the long-term stability of your protein. |
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the typical performance of the most common copper removal techniques. The actual efficiency and protein recovery will vary depending on the specific protein, reaction conditions, and experimental setup.
| Method | Principle | Typical Copper Removal Efficiency | Typical Protein Recovery | Advantages | Disadvantages |
| Chelation (EDTA) + Dialysis/TFF | Forms a stable, water-soluble complex with copper ions. | >95% | >90% | Cost-effective, widely applicable. | Requires a subsequent purification step to remove the copper-EDTA complex. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | >99% | >85% | High-resolution separation, can also be used for buffer exchange. | Can be time-consuming, potential for sample dilution. |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | >98% | >95% | Highly scalable, rapid processing of large volumes. | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA followed by Size Exclusion Chromatography
This protocol describes the removal of copper from a protein bioconjugation reaction using EDTA, followed by purification and buffer exchange using a desalting column (a form of SEC).
Materials:
-
Protein bioconjugation reaction mixture containing copper catalyst.
-
EDTA stock solution (0.5 M, pH 8.0).
-
Desalting column (e.g., Sephadex G-25).
-
Equilibration and elution buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Procedure:
-
Chelation: Add EDTA solution to the reaction mixture to a final concentration that is in molar excess of the copper catalyst (e.g., 10-fold molar excess). Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired final buffer.
-
Sample Loading: Apply the EDTA-treated reaction mixture to the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the column bed volume for desalting).
-
Elution: Elute the protein with the equilibration buffer. The larger protein bioconjugate will pass through the column in the void volume and elute first, while the smaller copper-EDTA complex will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm or by performing a protein concentration assay (e.g., Bradford assay) on the collected fractions.
-
Pooling and Analysis: Pool the protein-containing fractions and analyze for residual copper content and protein concentration.
Caption: Workflow for copper removal using EDTA chelation followed by SEC.
Protocol 2: Copper Removal using Tangential Flow Filtration (TFF)
This protocol outlines the use of TFF for the simultaneous concentration and diafiltration (buffer exchange) of a protein bioconjugate to remove copper catalyst.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (3-5 times smaller than the protein).
-
Protein bioconjugation reaction mixture.
-
Diafiltration buffer (the desired final buffer for the protein).
-
Pressure gauges.
Procedure:
-
System Setup and Sanitization: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with purified water.
-
Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Concentration (Optional): If the initial reaction volume is large, concentrate the sample to a more manageable volume by recirculating the retentate and removing the permeate.
-
Diafiltration: Begin adding the diafiltration buffer to the retentate reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer. A common target is to exchange 5-7 diavolumes (5-7 times the retentate volume) to achieve >99% buffer exchange.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final protein concentration.
-
Product Recovery: Stop the pump and recover the purified, concentrated bioconjugate from the retentate lines and the reservoir.
-
Analysis: Analyze the final product for protein concentration, purity, and residual copper content.
Caption: Workflow for copper removal using Tangential Flow Filtration.
Validation & Comparative
Comparative Stability Analysis of Mal-PEG4-bis-PEG4-propargyl and Alternative Bifunctional Linkers
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other targeted biotherapeutics, the stability of the linker is a paramount consideration. The linker's ability to remain intact in systemic circulation and selectively release its payload at the target site is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative overview of the stability of Mal-PEG4-bis-PEG4-propargyl, a heterobifunctional linker, against other common linker technologies, supported by established chemical principles and a general protocol for stability assessment.
This compound is a versatile linker featuring a maleimide (B117702) group for conjugation to thiol-containing molecules like antibodies, and a propargyl group for the attachment of payloads via copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and modulate pharmacokinetic properties. However, the stability of the maleimide-thiol linkage is a known area of concern.
Executive Summary of Linker Stability
The stability of a linker is primarily dictated by the chemical nature of its reactive moieties. While the propargyl group generally forms a stable triazole linkage, the maleimide-thiol adduct is susceptible to degradation under physiological conditions.
| Linker Functional Group | Conjugation Chemistry | Resulting Linkage | Stability Profile | Key Considerations |
| Maleimide | Michael Addition to Thiols | Thiosuccinimide Ether | Moderate . Susceptible to retro-Michael addition (deconjugation) and hydrolysis of the succinimide (B58015) ring.[2][3][4] | The rate of degradation is influenced by pH, temperature, and the presence of other thiols.[4] Ring-opening hydrolysis can lead to a more stable product but may alter conjugate properties.[5] |
| N-Aryl Maleimide | Michael Addition to Thiols | Thiosuccinimide Ether | Improved . The aromatic substituent can accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[6] | Offers a more stable alternative to traditional alkyl maleimides. |
| Vinyl Sulfone | Michael Addition to Thiols | Thioether | High . Forms a stable and irreversible thioether bond.[6] | Reaction kinetics can be slower than maleimide chemistry. |
| Propargyl (Alkyne) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | Very High . The resulting triazole ring is exceptionally stable under a wide range of physiological conditions.[7] | Requires a copper catalyst, which may need to be removed from the final product. |
| Strain-Promoted Alkyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | Very High . Forms a stable triazole linkage without the need for a cytotoxic copper catalyst. | The reagents can be sterically bulky. |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of a linker-drug conjugate in plasma.
Objective: To determine the in vitro stability of a bioconjugate by quantifying the amount of intact conjugate and the release of free payload over time in a plasma matrix.
Materials:
-
Test bioconjugate (e.g., Antibody-Mal-PEG4-bis-PEG4-propargyl-Payload)
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or SDS-PAGE with appropriate detection (e.g., fluorescence, radioactivity).
Procedure:
-
Preparation:
-
Pre-warm plasma and PBS to 37°C.
-
Prepare a stock solution of the test bioconjugate in PBS.
-
-
Incubation:
-
Spike the test bioconjugate into the pre-warmed plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution to precipitate plasma proteins and stop degradation.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis of the free payload.
-
The protein pellet can be further processed (e.g., digestion) to analyze the amount of intact conjugate remaining.
-
-
Analysis:
-
Analyze the supernatant and processed pellet samples by a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the intact conjugate and the released payload.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro plasma stability assay of a bioconjugate.
Logical Relationship of Linker Stability and Conjugate Fate
The stability of the linker directly impacts the fate of the antibody-drug conjugate in vivo. An unstable linker can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy.
Caption: Impact of linker stability on the in vivo fate and efficacy of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mal-PEG4-bis-PEG4-propargyl and Val-Cit PABC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective comparison of two distinct linker technologies: the click chemistry-based Mal-PEG4-bis-PEG4-propargyl linker and the well-established enzyme-cleavable Val-Cit PABC linker. This comparison is based on available data to assist researchers in selecting the optimal linker for their ADC development programs.
Overview of Linker Technologies
This compound represents a modern approach to ADC design, leveraging bioorthogonal click chemistry. This linker is characterized by a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetics, and a propargyl group for payload attachment via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1][]. While described as cleavable, the precise intracellular cleavage mechanism for this specific linker is not as extensively documented in publicly available literature as that of Val-Cit PABC. Often, click chemistry-based cleavable linkers are designed for extracellular release triggered by an external agent, which can enhance the bystander effect and be effective against non-internalizing targets[1][].
Val-Cit PABC is a clinically validated, enzymatically cleavable linker utilized in several FDA-approved ADCs, including Adcetris® and Polivy®[4][5]. Its mechanism relies on the cleavage of the valine-citrulline (Val-Cit) dipeptide by cathepsin B, an enzyme abundant in the lysosomes of tumor cells[][7]. This is followed by a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, which releases the unmodified payload[8]. This linker is designed for high stability in systemic circulation with targeted drug release upon internalization into cancer cells[].
Head-to-Head Comparison: Performance and Characteristics
| Feature | This compound | Val-Cit PABC |
| Conjugation Chemistry | Maleimide for thiol conjugation to antibody; Propargyl for click chemistry (CuAAC) with azide-modified payload. | Maleimide for thiol conjugation to antibody; Payload attached to PABC spacer. |
| Cleavage Mechanism | Described as cleavable, but the specific intracellular mechanism is not well-documented. May rely on bioorthogonal cleavage by an external activator for extracellular release[1][]. | Enzymatic cleavage by lysosomal proteases (primarily Cathepsin B) following ADC internalization[][7]. |
| Drug Release Site | Potentially extracellular (in the tumor microenvironment) or intracellular, depending on the specific design and cleavage strategy[1][]. | Primarily intracellular (lysosomes)[8]. |
| Plasma Stability | Generally high, with the triazole linkage formed by click chemistry being very stable[4][]. The maleimide-thiol linkage can be a point of instability, though stabilized maleimides can be used[][10]. | Generally stable in human plasma[11]. However, it is susceptible to premature cleavage by carboxylesterase 1c in rodent plasma, which can complicate preclinical evaluation[11]. Also, potential for cleavage by human neutrophil elastase[11]. |
| Hydrophilicity & DAR | The long PEG chain (8 PEG units) significantly increases hydrophilicity, which can improve solubility, reduce aggregation, and potentially allow for higher drug-to-antibody ratios (DARs)[12][13]. | The Val-Cit-PABC moiety is relatively hydrophobic, which can lead to aggregation at high DARs[11][14]. |
| Bystander Effect | If designed for extracellular cleavage, it can induce a strong bystander effect by releasing the payload in the tumor microenvironment, which can then diffuse to and kill neighboring antigen-negative cells[1][][8]. | Can exhibit a bystander effect if the released payload is membrane-permeable and can diffuse out of the target cell[8][15]. |
| Clinical Validation | Less clinically validated compared to Val-Cit PABC. Represents a newer generation of linker technology. | Clinically validated in multiple FDA-approved ADCs[4][5]. |
Signaling Pathways and Experimental Workflows
Val-Cit PABC Linker Cleavage Pathway
The intracellular processing of an ADC with a Val-Cit PABC linker follows a well-defined pathway. Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It then traffics to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the linker and release of the cytotoxic payload.
Caption: Intracellular processing of a Val-Cit PABC-linked ADC.
Comparative Experimental Workflow
To directly compare the performance of ADCs with these two linkers, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a potential experimental plan.
Caption: Experimental workflow for comparing two ADC linker technologies.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.
-
Analyze the samples to determine the average DAR and the amount of free payload.
-
DAR analysis: Can be performed using Hydrophobic Interaction Chromatography (HIC) or LC-MS. A decrease in the average DAR over time indicates linker instability.
-
Free payload analysis: The free drug can be extracted from the plasma using protein precipitation or solid-phase extraction and quantified by LC-MS/MS.
-
The stability is often reported as the percentage of intact ADC remaining or the half-life of the ADC in plasma.
Cathepsin B Cleavage Assay (for Val-Cit PABC)
Objective: To confirm the susceptibility of the Val-Cit PABC linker to enzymatic cleavage by Cathepsin B.
Methodology (HPLC-based):
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5) with freshly added DTT (2 mM).
-
Initiate the reaction by adding recombinant human Cathepsin B (e.g., 50 nM).
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of released payload.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology (e.g., using a CellTiter-Glo® assay):
-
Plate target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for a period that allows for ADC processing and induction of cell death (e.g., 72-120 hours).
-
Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
The choice between this compound and Val-Cit PABC linkers depends on the specific therapeutic strategy and the characteristics of the target antigen and payload.
-
Val-Cit PABC is a well-understood and clinically validated linker ideal for ADCs targeting internalizing antigens where intracellular drug release is desired. Its main drawbacks are potential instability in preclinical rodent models and hydrophobicity-induced aggregation at high DARs.
-
This compound represents a more modern, versatile linker technology. The inclusion of a long PEG spacer offers significant advantages in terms of hydrophilicity, potentially allowing for higher DARs and improved pharmacokinetics. Its utility in click chemistry provides a modular approach to ADC construction. If designed for extracellular cleavage, it could be advantageous for targeting non-internalizing antigens or for indications where a strong bystander effect is beneficial. However, it is less clinically validated, and more data is needed to fully understand its in vivo processing and performance compared to established linkers.
For any ADC development program, a thorough head-to-head evaluation as outlined in the experimental workflow is crucial to select the linker that provides the optimal balance of stability, targeted payload release, and overall therapeutic efficacy.
References
- 1. books.rsc.org [books.rsc.org]
- 4. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 5. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of Bifunctional Linkers: Alternatives to Mal-PEG4-bis-PEG4-propargyl
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision that dictates the success of bioconjugation strategies. This guide provides an objective comparison of alternatives to "Mal-PEG4-bis-PEG4-propargyl," a popular heterobifunctional linker. We will delve into the performance of various linker backbones and reactive groups, supported by experimental data, to empower you to make informed decisions for your specific application, be it in the development of antibody-drug conjugates (ADCs), PROTACs, or other advanced biotherapeutics.
Introduction to Bifunctional Linkers
Bifunctional linkers are chemical tools that possess two reactive moieties, enabling the covalent connection of two different molecules. In the context of "this compound," the maleimide (B117702) group provides reactivity towards thiols (e.g., cysteine residues in proteins), while the propargyl group is a handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The polyethylene (B3416737) glycol (PEG) chains enhance solubility, reduce immunogenicity, and provide a flexible spacer.
The ideal bifunctional linker should offer a balance of reactivity, stability, and hydrophilicity, tailored to the specific molecules being conjugated and the intended application. This guide will explore alternatives that vary in their reactive groups, PEG spacer length, and overall chemical architecture.
Comparative Analysis of Bifunctional Linker Performance
The selection of a bifunctional linker significantly impacts the physicochemical properties and in vivo performance of the resulting bioconjugate. Key parameters for comparison include conjugation efficiency, stability of the formed linkage, solubility, and the potential for aggregation.
Table 1: Quantitative Comparison of Bifunctional Linker Performance
| Linker Type | Reactive Groups | Conjugation Efficiency (%) | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages |
| Mal-PEG-Propargyl | Maleimide, Alkyne | 80-95% (Thiol-Maleimide) | Thioether bond susceptible to retro-Michael addition | Well-established chemistry, high reactivity | Potential for linker instability and payload exchange.[1][2] |
| Mal-PEG-Azide | Maleimide, Azide (B81097) | 80-95% (Thiol-Maleimide) | Thioether bond susceptible to retro-Michael addition | Azide allows for CuAAC or SPAAC | Similar stability concerns as propargyl variant. |
| NHS-PEG-Alkyne | NHS Ester, Alkyne | 70-90% (Amine-NHS) | Amide bond is highly stable | Stable amide linkage | Less site-specific than thiol conjugation. |
| DBCO-PEG-Maleimide | DBCO, Maleimide | >90% (SPAAC) | Triazole linkage is highly stable | Copper-free click chemistry, high stability | DBCO group is bulky and hydrophobic. |
| Maleamic Methyl Ester-PEG-Payload | Maleamic Methyl Ester, Payload | High | Significantly improved stability over maleimide.[2] | Enhanced stability of the thioether bond.[2] | Newer chemistry, less established. |
| Branched PEG Linkers | Various | High | Generally high | Improved solubility and pharmacokinetics.[3] | Can be more complex to synthesize. |
Table 2: Impact of Linker on Antibody-Drug Conjugate (ADC) Properties
| Linker Property | Impact on ADC | Supporting Data |
| PEG Length | Longer PEG chains can improve solubility and reduce aggregation.[3][4] | ADCs with pendant 12-unit PEG chains showed slower clearance rates compared to a linear 24-unit PEG.[3] |
| Linker Hydrophilicity | Hydrophilic linkers can mitigate the hydrophobicity of the payload, reducing aggregation and improving pharmacokinetics.[4][5] | Hydrophobic payloads are directly correlated with destabilization of the native mAb structure and increased aggregation.[6][7] |
| Conjugation Chemistry | Click chemistry (SPAAC) can lead to more homogeneous and stable ADCs compared to maleimide chemistry. | ADCs with tandem-cleavage linkers show improved in vivo stability and payload retention on the antibody.[1] |
| Linker Stability | Linker stability is critical for preventing premature payload release and off-target toxicity.[8][9] | Maleamic methyl ester-based ADCs exhibit significantly improved stability compared to conventional maleimide-based ADCs.[2][10] |
Experimental Methodologies
To facilitate a direct comparison of bifunctional linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to evaluate linker performance.
Experimental Protocol 1: Comparative Conjugation Efficiency
Objective: To quantitatively compare the conjugation efficiency of different bifunctional linkers to a model protein (e.g., a monoclonal antibody).
Materials:
-
Monoclonal antibody (mAb) at a known concentration.
-
Bifunctional linkers: Mal-PEG-Propargyl, NHS-PEG-Alkyne, DBCO-PEG-Maleimide.
-
Conjugation buffers (e.g., PBS pH 7.4 for maleimide and DBCO reactions, PBS pH 8.0 for NHS ester reactions).
-
Reducing agent (e.g., TCEP for generating free thiols for maleimide conjugation).
-
Quenching reagent (e.g., N-acetyl cysteine for maleimide reactions, Tris buffer for NHS reactions).
-
Analytical instruments: UV-Vis spectrophotometer, HPLC with a size-exclusion column (SEC-HPLC), MALDI-TOF mass spectrometer.[11]
Procedure:
-
Protein Preparation:
-
For maleimide conjugation, reduce the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to generate free thiols.
-
For NHS ester conjugation, buffer exchange the mAb into a phosphate (B84403) buffer at pH 8.0.
-
-
Linker Reaction:
-
Dissolve the bifunctional linkers in an appropriate solvent (e.g., DMSO).
-
Add the linker solution to the prepared mAb at a defined molar ratio (e.g., 5:1 linker to mAb).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching:
-
Quench the maleimide reaction by adding a 20-fold molar excess of N-acetyl cysteine.
-
Quench the NHS ester reaction by adding Tris-HCl to a final concentration of 50 mM.
-
-
Purification:
-
Remove excess linker and quenching reagents by SEC-HPLC or dialysis.
-
-
Analysis:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the purified conjugate by SEC-HPLC to assess for aggregation.
-
Determine the drug-to-antibody ratio (DAR) using MALDI-TOF mass spectrometry or hydrophobic interaction chromatography (HIC).[11][]
-
Calculate the conjugation efficiency as the percentage of mAb molecules successfully conjugated with the linker.
-
Experimental Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugated linker in human plasma.[8]
Materials:
-
Purified bioconjugates from Experimental Protocol 1.
-
Human plasma.
-
Incubator at 37°C.
-
Analytical instruments: LC-MS/MS.
Procedure:
-
Incubation:
-
Incubate the bioconjugates in human plasma at a final concentration of 1 mg/mL at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
Precipitate plasma proteins using acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload or linker-payload fragment.
-
Calculate the half-life of the conjugate in plasma.
-
Visualization of Key Concepts
Signaling Pathway: General Mechanism of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow: Comparison of Bifunctional Linkers
Caption: Experimental workflow for the comparison of bifunctional linkers.
Conclusion
The choice of a bifunctional linker is a multifaceted decision that requires careful consideration of the specific application and desired properties of the final bioconjugate. While "this compound" is a versatile and widely used linker, several alternatives offer distinct advantages in terms of stability, homogeneity, and pharmacokinetic profiles. Linkers utilizing click chemistry, such as those containing DBCO or azide moieties, can provide more stable and well-defined conjugates. Furthermore, the length and architecture of the PEG spacer play a crucial role in modulating the solubility and in vivo behavior of the bioconjugate. By carefully evaluating the quantitative data and employing standardized experimental protocols, researchers can select the optimal bifunctional linker to advance their drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of PEGylated ADC Linkers
For researchers, scientists, and drug development professionals, the journey of an Antibody-Drug Conjugate (ADC) through the body is a critical determinant of its success. A key player in this journey is the linker, the molecular bridge between the antibody and the cytotoxic payload. Its stability in vivo directly impacts the ADC's therapeutic index, influencing both efficacy and safety. This guide provides an objective comparison of the in vivo stability of PEGylated ADC linkers and their alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal ADC linker must strike a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity, yet labile enough to efficiently release the drug within the target tumor cell.[1][2] Polyethylene glycol (PEG) has been widely adopted as a component of ADC linkers to enhance solubility, stability, and pharmacokinetic properties.[][4] PEGylation can create a "stealth" effect, forming a protective hydrophilic layer that reduces aggregation and slows clearance from the body.[][5]
This guide delves into the in vivo stability of various PEGylated linkers, compares them with alternative strategies, and provides detailed experimental protocols for their evaluation.
Comparative In Vivo Stability of ADC Linkers
The choice of linker chemistry is paramount to an ADC's in vivo fate. Linkers are broadly categorized as cleavable or non-cleavable.[2] Cleavable linkers are designed to be selectively processed by enzymes, pH changes, or the reducing environment found within tumor cells.[2] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody.[] The incorporation of PEG chains of varying lengths and architectures can further modulate the stability of both linker types.
| Linker Type | Specific Example | Key In Vivo Stability Characteristics | Animal Model | Half-life / Stability Metric | Reference |
| PEGylated Cleavable | ZHER2-PEG4K-MMAE | Significantly prolonged circulation half-life compared to non-PEGylated counterpart. | Mouse | 49.2 minutes | [6] |
| PEGylated Cleavable | ZHER2-PEG10K-MMAE | Further extension of half-life with increased PEG chain length. | Mouse | 219.0 minutes | [6] |
| Non-PEGylated Cleavable | Valine-Citrulline (vc) | Susceptible to premature cleavage by certain plasma enzymes, particularly in rodents. | Mouse | Relatively unstable, sensitive to carboxylesterase 1c (Ces1c). | [7] |
| Non-PEGylated Cleavable | Valine-Citrulline (vc) | Apparent linker half-life of approximately 230 hours. | Cynomolgus Monkey | ~230 hours | [1] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Glucuronide-vc-MMAE | Enhanced in vivo stability and payload retention on the antibody compared to standard vc-MMAE. | Rat | More stable in circulation than monocleavage linkers. | [7] |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally exhibit high plasma stability, leading to reduced off-target toxicity. | Not Specified | High | [] |
| Alternative to PEG: Polysarcosine | PSar-based linkers | Can offer comparable or superior performance to PEG linkers, especially for high Drug-to-Antibody Ratio (DAR) ADCs. | Not Specified | Improved biocompatibility and reduced immunogenicity compared to PEG. | [1] |
Visualizing the ADC Journey and Stability Assessment
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for an ADC, the workflow for assessing in vivo stability, and the different cleavage mechanisms of common linkers.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for understanding its pharmacokinetic profile and predicting its therapeutic index. The two most common bioanalytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody-drug conjugate that remains intact over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding, followed by incubation and washing.[1]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will catalyze a reaction producing a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[1]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[2]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[2]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[2]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[2]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[2]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.[2]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and specific fragment ions are detected for highly sensitive and specific quantification.[2]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[2]
Conclusion
The in vivo stability of the linker is a cornerstone of ADC design, profoundly influencing its safety and efficacy. PEGylation offers a powerful strategy to enhance the stability and pharmacokinetic properties of ADCs. However, the optimal PEG length and architecture must be carefully considered, as they can also impact target binding and cytotoxicity.[6] Furthermore, emerging alternatives to PEG, such as polysarcosine, show promise in overcoming some of the limitations associated with PEGylation.[1] A thorough in vivo stability assessment, employing robust analytical methods like ELISA and LC-MS/MS, is indispensable for selecting the most promising ADC candidates for clinical development. This comparative guide provides a framework for researchers to navigate the complexities of linker design and evaluation, ultimately contributing to the development of safer and more effective ADC therapies.
References
Mass Spectrometry Analysis of ADCs: A Comparative Guide to Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and analytical characteristics. This guide provides a comparative analysis of the expected mass spectrometry performance of ADCs featuring the hydrophilic, cleavable "Mal-PEG4-bis-PEG4-propargyl" linker against other common linker classes. While direct, publicly available mass spectrometry data for this specific linker is limited, this guide synthesizes established principles and data from structurally similar linkers to provide a valuable comparative framework.
The Role of the Linker in ADC Analysis
The linker tethers the cytotoxic payload to the monoclonal antibody and its chemical properties are a key determinant of the ADC's behavior, both in vivo and during analytical characterization.[1] Mass spectrometry (MS) is an indispensable tool for the detailed structural assessment of ADCs, providing critical information on drug-to-antibody ratio (DAR), conjugation homogeneity, and stability.[2][3]
The "this compound" linker possesses three key features that influence its mass spectrometry analysis:
-
Maleimide Group: Enables covalent attachment to cysteine residues on the antibody. The stability of the resulting succinimide (B58015) ring is a critical consideration.[4][5]
-
PEGylated Spacer (PEG4-bis-PEG4): The polyethylene (B3416737) glycol units impart hydrophilicity, which can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[6][7]
-
Propargyl Group: An alkyne-containing functional group that allows for "click chemistry" conjugation, offering a high degree of specificity and efficiency.[8]
Comparative Mass Spectrometry Performance of ADC Linkers
The choice of linker significantly impacts the data obtained from mass spectrometry analysis. This section compares the anticipated performance of the hydrophilic, cleavable "this compound" linker with two other common linker types: a more hydrophobic cleavable linker and a non-cleavable linker.
| Feature | This compound (Hydrophilic, Cleavable) | Hydrophobic Cleavable Linker (e.g., Val-Cit-PABC) | Non-Cleavable Linker (e.g., Thioether) |
| Average DAR | Typically 3.5 - 4.0 | Typically 3.5 - 4.0 | Typically 3.5 - 4.0 |
| DAR Heterogeneity | Moderate to Low | Moderate | Moderate to High |
| Aggregation Propensity | Low | High | Moderate |
| Ionization Efficiency | Good | Moderate to Poor | Good |
| Spectral Complexity | Moderate | High | Moderate |
| In-source Fragmentation | Low to Moderate | Moderate to High | Low |
| Plasma Stability | Moderate | Moderate to Low | High |
Note: The data in this table is representative and synthesized from multiple sources discussing the properties of similar linker types.
Experimental Workflows and Methodologies
Accurate and reproducible mass spectrometry data is underpinned by robust experimental protocols. The following sections detail common workflows for ADC analysis.
Workflow for ADC Mass Spectrometry Analysis
Caption: General workflow for the mass spectrometry analysis of ADCs.
Experimental Protocol: DAR Determination by LC-MS (Reduced Subunit Analysis)
This protocol describes a common method for determining the drug-to-antibody ratio of an ADC by analyzing its reduced light and heavy chains.
-
Sample Preparation:
-
Deglycosylation (Optional): To simplify the mass spectra, the ADC can be treated with PNGase F to remove N-linked glycans.
-
Reduction: The ADC (typically at 1 mg/mL) is incubated with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 30 minutes to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Chromatography: The reduced sample is injected onto a reversed-phase column (e.g., C4 or C8). A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to elute the light and heavy chains.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
-
Data Analysis:
-
Deconvolution: The raw mass spectra for each chromatographic peak (corresponding to unconjugated and conjugated light and heavy chains) are deconvoluted to obtain their zero-charge state masses.
-
DAR Calculation: The relative abundance of each species is determined from the peak areas in the chromatogram. The average DAR is then calculated based on the weighted average of the drug load on the light and heavy chains.
-
In-Depth Linker Comparison
This compound: The Hydrophilic Advantage
The PEGylated nature of this linker is expected to confer several analytical advantages. The hydrophilicity of PEG can reduce the non-specific interactions that often lead to peak broadening and poor chromatographic resolution, particularly with hydrophobic payloads.[6] This can result in sharper peaks and more accurate quantification of different DAR species. Furthermore, improved solubility can lead to better ionization efficiency in the mass spectrometer, resulting in higher signal-to-noise ratios.
Alternative 1: Hydrophobic Cleavable Linkers (e.g., Val-Cit-PABC)
Linkers like the protease-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) are widely used but are more hydrophobic. This can lead to challenges in mass spectrometry analysis, including:
-
Increased Aggregation: The hydrophobic nature can cause the ADC to aggregate, leading to sample loss and complex chromatograms.[9]
-
Lower Ionization Efficiency: Hydrophobic molecules may ionize less efficiently, resulting in lower sensitivity.
-
Complex Fragmentation: The peptide component of the linker can lead to more complex fragmentation patterns.
Alternative 2: Non-Cleavable Linkers (e.g., Thioether)
Non-cleavable linkers, such as those forming a stable thioether bond, offer high plasma stability.[1][10] From a mass spectrometry perspective, they are generally stable and do not introduce the complexity of in-source fragmentation that can be seen with some cleavable linkers. However, the resulting catabolites after internalization and degradation of the antibody are different from those of cleavable linkers, which is an important consideration for metabolite identification studies.
Signaling Pathways and Logical Relationships
The stability of the maleimide-cysteine linkage is a critical factor in the performance of ADCs. The succinimide ring formed upon conjugation can undergo hydrolysis (ring-opening) or a retro-Michael reaction, leading to deconjugation.[4][5]
Maleimide-Cysteine Conjugation and Stability Pathways
Caption: Pathways of maleimide-cysteine conjugation and potential instability.
The hydrolysis of the succinimide ring can be monitored by mass spectrometry as it results in a mass increase of 18 Da. The retro-Michael reaction can lead to a decrease in the average DAR over time and the transfer of the linker-payload to other proteins in plasma, such as albumin.[11]
Conclusion
The "this compound" linker, with its hydrophilic and cleavable nature, is anticipated to offer favorable characteristics for mass spectrometry analysis, including improved solubility, reduced aggregation, and good ionization efficiency. This contrasts with more hydrophobic linkers that can present analytical challenges and non-cleavable linkers that exhibit different stability and metabolic profiles. A thorough understanding of the linker chemistry and the application of appropriate mass spectrometry workflows are essential for the successful development and characterization of novel ADCs. This guide provides a framework for researchers to anticipate and interpret the mass spectrometry data of ADCs based on their linker properties.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
Characterization of Drug-to-Antibody Ratio for ADCs Featuring "Mal-PEG4-bis-PEG4-propargyl" Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for characterizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) synthesized using the "Mal-PEG4-bis-PEG4-propargyl" linker. This cleavable linker, which incorporates a maleimide (B117702) group for antibody conjugation, a propargyl group for click chemistry-mediated drug attachment, and two polyethylene (B3416737) glycol (PEG) chains, offers a sophisticated approach to ADC design.[1][2] The inclusion of PEG moieties is intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.[3][4]
Accurate determination of the DAR is a critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[5] This guide presents detailed experimental protocols, comparative data, and visual workflows to assist researchers in the robust characterization of these next-generation biotherapeutics.
Comparative Analysis of DAR Characterization Techniques
Several analytical techniques are employed for the determination of DAR. The most common and reliable methods for ADCs, including those with PEGylated linkers, are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[6]
| Technique | Principle | Advantages | Disadvantages | Typical Application for "this compound" ADCs |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody. | - Mild, non-denaturing conditions preserve the native structure of the ADC.- Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[7] | - High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.- May have lower resolution for ADCs with low hydrophobicity or for site-specific conjugates with a more uniform DAR. | Primary method for determining the average DAR and the distribution of drug-loaded species. The PEG chains in the linker will influence the retention time, but distinct peaks for different DAR species are expected. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this often involves the reduction of the antibody into its light and heavy chains prior to analysis. | - High resolution, especially for less hydrophobic ADCs.- Orthogonal method to HIC for DAR confirmation.[8] | - Denaturing conditions result in the loss of the ADC's native structure.- Requires reduction of the antibody, adding a sample preparation step. | Orthogonal method to confirm the average DAR. Analysis of the reduced light and heavy chains can provide information on the distribution of the drug load between the chains. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits, allowing for the precise determination of the number of conjugated drug-linkers.[5][9] | - Provides an unambiguous and accurate measurement of mass and DAR.[9]- Can be coupled with liquid chromatography (LC-MS) for separation and identification of different species.[1]- Can identify and characterize different drug-loaded species and potential side-products.[10] | - Requires specialized instrumentation.- Can be more complex to implement for routine analysis compared to chromatography-based methods. | Gold standard for confirming the identity of the conjugated species and for obtaining a precise average DAR. Can be used to analyze both the intact ADC and its reduced subunits. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for ADC characterization and are adapted for ADCs featuring a "this compound" linker.
Protocol 1: ADC Conjugation via Maleimide Chemistry and Click Reaction
This protocol describes the two-step conjugation process for creating an ADC with the "this compound" linker. The first step involves the reaction of the maleimide group with reduced cysteine residues on the antibody. The second step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the drug payload.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
"this compound" linker
-
Azide-functionalized cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ligand (e.g., THPTA)
-
Reducing agent for Cu(I) generation (e.g., sodium ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate free thiol groups.
-
Maleimide Conjugation: React the reduced mAb with a molar excess of the "this compound" linker. The maleimide group of the linker will specifically react with the free thiol groups on the antibody.
-
Purification: Remove the excess linker and reducing agent by size-exclusion chromatography.
-
Click Chemistry (CuAAC):
-
Prepare a stock solution of the azide-functionalized drug in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the propargyl-functionalized antibody with a molar excess of the azide-drug.
-
Prepare the copper catalyst by mixing CuSO₄ and the THPTA ligand.
-
Initiate the click reaction by adding the copper catalyst and sodium ascorbate (B8700270) to the antibody-drug mixture.
-
-
Quenching and Purification: Quench the reaction with a suitable reagent and purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and catalyst.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)[7]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[7]
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas of the different species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100
-
Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
Materials:
-
RP-HPLC column (e.g., PLRP-S)
-
HPLC system with a UV detector
-
Reducing agent (e.g., DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Purified ADC sample
Procedure:
-
ADC Reduction: Reduce the ADC sample with DTT to separate the light and heavy chains.
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.
-
Sample Injection: Inject the reduced ADC sample.
-
Gradient Elution: Separate the light and heavy chains and their drug-conjugated forms using a gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the known number of drug molecules per chain.
-
Protocol 4: DAR Confirmation by Mass Spectrometry (MS)
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Appropriate LC column for separation (e.g., reversed-phase for reduced ADC, size-exclusion for intact ADC)
-
Purified ADC sample
Procedure:
-
Sample Preparation: The ADC sample can be analyzed in its intact form or after reduction into light and heavy chains. Deglycosylation may be performed to simplify the mass spectrum.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The LC separates the different species, which are then introduced into the mass spectrometer.
-
Mass Detection: Acquire the mass spectra of the eluting species.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the number of conjugated drug-linkers for each species by subtracting the mass of the unconjugated antibody (or subunit) and dividing by the mass of the drug-linker.
-
Determine the average DAR from the relative abundance of the different species.
-
Visualizations
Logical Workflow for ADC Synthesis and DAR Characterization
Caption: Workflow for the synthesis and DAR characterization of a "this compound" ADC.
Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Logical Relationship of Linker Components
Caption: Functional components of the "this compound" linker.
This guide provides a framework for the systematic characterization of ADCs utilizing the "this compound" linker. By employing a combination of these analytical techniques, researchers can ensure the generation of well-characterized and consistent ADC molecules, which is paramount for successful preclinical and clinical development.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. mdpi.com [mdpi.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Head-to-Head Battle: Comparing the Efficacy of Antibody-Drug Conjugates with Different Linker Technologies
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical decision in the design of antibody-drug conjugates (ADCs) that profoundly impacts their therapeutic index. This guide provides an objective comparison of the efficacy of ADCs featuring cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, is a pivotal component that governs the stability, payload release mechanism, and ultimately, the clinical success of an ADC.[1] The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target, payload, and desired therapeutic outcome.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.[2] | Proteolytic degradation of the antibody backbone within the lysosome.[3] |
| Released Payload | Typically the unmodified, potent payload. | Payload attached to the linker and an amino acid residue.[3] |
| Plasma Stability | Generally lower, with a potential for premature payload release.[2] | Generally higher, leading to a more stable ADC in circulation.[2][3] |
| Bystander Effect | High potential, as the released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells.[4] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[4] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to higher stability and a limited bystander effect.[3] |
| Ideal Tumor Target | Heterogeneous tumors with varying antigen expression.[1] | Homogeneous tumors with high and consistent antigen expression.[1] |
Quantitative Data Summary: In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data from comparative studies of ADCs with different linker technologies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC | Linker Type | Payload | Target | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | SK-BR-3 (HER2-high) | 0.05 | |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | HER2 | SK-BR-3 (HER2-high) | 0.25 | |
| Anti-CD30-vc-MMAE | Cleavable (Val-Cit) | MMAE | CD30 | Karpas-299 | 0.1 | |
| Anti-CD30-mc-MMAF | Non-cleavable | MMAF | CD30 | Karpas-299 | 1.2 |
Table 2: In Vivo Efficacy - Head-to-Head Comparison in Xenograft Models
| ADC Comparison | Linker Types | Xenograft Model | Key Efficacy Endpoint | Results | Reference |
| Trastuzumab-ADCs | Cleavable vs. Non-cleavable | NCI-N87 human gastric carcinoma | Tumor Growth Inhibition | Cleavable linker ADC showed superior tumor growth inhibition at equimolar payload doses compared to the non-cleavable linker ADC.[5] | [5] |
| Anti-CD30-ADCs | Cleavable (vc-MMAE) vs. Non-cleavable (mc-MMAF) | Karpas-299 (Anaplastic Large Cell Lymphoma) | Tumor Regression | The cleavable ADC induced complete tumor regression, while the non-cleavable ADC only delayed tumor growth. | |
| C16-ADCs | Non-cleavable (Site A vs. Site I) | BxPC3 (Pancreatic) | Tumor Growth Inhibition | The stable Site I conjugate showed significantly better in vivo efficacy compared to the less stable Site A conjugate. |
Table 3: Clinical Efficacy Comparison: Trastuzumab Deruxtecan (Cleavable) vs. Trastuzumab Emtansine (Non-cleavable) in HER2-Positive Metastatic Breast Cancer (DESTINY-Breast03 Trial)
| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (12 months) | 75.8% | 34.1% | 0.28 (0.22 to 0.37) | <0.001 | [6][7] |
| Overall Survival (12 months) | 94.1% | 85.9% | 0.55 (0.36 to 0.86) | Not significant at interim analysis | [6][7] |
| Overall Response Rate | 79.7% | 34.2% | - | - | [6][7] |
Signaling Pathways and Mechanisms of Action
The efficacy of an ADC is intrinsically linked to its mechanism of action, which begins with binding to the target antigen and culminates in payload-induced cell death. The linker technology dictates the specifics of payload release and subsequent intracellular signaling.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Experimental Workflows
Reproducible and robust experimental design is paramount for the accurate assessment of ADC efficacy. The following diagrams illustrate typical workflows for key in vitro and in vivo assays.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vivo efficacy study in a xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[4]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[4]
-
Tumor Volume and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume (e.g., (Length x Width²)/2) two to three times a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. Overall survival can also be monitored.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors including the target antigen's expression level and heterogeneity, the payload's properties, and the desired therapeutic window.[1]
Cleavable linkers, with their ability to induce a bystander effect, may be more advantageous for treating heterogeneous tumors.[4] However, this can come at the cost of lower plasma stability and potentially higher off-target toxicity.[2] Non-cleavable linkers generally offer superior plasma stability, which can translate to a better safety profile, but their efficacy is more dependent on high and uniform antigen expression on tumor cells.[2][3]
Ultimately, the optimal linker choice requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
- 1. njbio.com [njbio.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mal-PEG4-bis-PEG4-propargyl
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Mal-PEG4-bis-PEG4-propargyl is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this bifunctional linker, ensuring the mitigation of risks associated with its reactive maleimide (B117702) and propargyl functional groups. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's specific safety protocols. The following personal protective equipment (PPE) should be worn at all times when handling this compound and its associated waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Protective Gloves: Chemical-resistant gloves, such as nitrile, are essential. For direct handling, consider double-gloving.
-
Laboratory Coat: A full-length lab coat must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used.
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary safety concern with this compound lies in the reactivity of its maleimide and propargyl groups. The maleimide group is highly reactive towards thiols, while the terminal alkyne (propargyl group) can have incompatibilities and potential reactivity. Therefore, a deactivation step for the maleimide group is recommended before disposal.
Step 1: Deactivation of the Maleimide Group
To mitigate the reactivity of the maleimide moiety, it should be quenched by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.[1]
-
Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete reaction.[1]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing.[1] This will ensure the complete conversion of the reactive maleimide to a stable thioether.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial for safe and compliant disposal.
-
Liquid Waste:
-
The deactivated solution from Step 1 is still considered hazardous chemical waste and must be collected in a clearly labeled, sealed, and appropriate waste container.[1][2] Do not pour any solutions containing this compound down the drain. [3]
-
Collect all aqueous solutions, including reaction buffers and washes that have come into contact with the compound, in a dedicated aqueous hazardous waste container.[4]
-
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of in its original container as hazardous chemical waste.[1][2]
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the name of the chemical.[2]
-
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full name of the contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting collection.[1]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Quantitative Data Summary
| Waste Type | Collection Container | Disposal Procedure |
| Unused Solid Compound | Original, sealed container or labeled, chemical-resistant container. | Treat as hazardous chemical waste. Do not open if possible.[1][2] |
| Contaminated Solid Waste (e.g., pipette tips, gloves) | Sealed, labeled plastic bag or container. | Collect as hazardous chemical waste.[2][4] |
| Unused Solutions (e.g., stock solutions) | Labeled, sealed, chemical-resistant container. | Collect as hazardous liquid chemical waste.[2] |
| Aqueous Waste (e.g., reaction buffers, washes) | Labeled, sealed, chemical-resistant container. | Deactivate maleimide, then collect as hazardous aqueous waste.[1][4] |
Experimental Workflow for Disposal
References
Personal protective equipment for handling Mal-PEG4-bis-PEG4-propargyl
Essential Safety and Handling Guide for Mal-PEG4-bis-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of this compound, a trifunctional PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this reactive chemical.
Hazard Identification and Safety Precautions
This compound is a chemical that, while lacking a specific Safety Data Sheet (SDS), contains functional groups with known reactivities and potential hazards. The maleimide (B117702) group is a reactive electrophile that can readily react with thiols, such as cysteine residues in proteins. The two propargyl groups are terminal alkynes that can undergo click chemistry reactions and may present toxicological risks similar to other propargyl-containing compounds. The PEG (polyethylene glycol) component itself is generally considered to be of low toxicity.
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Sensitization: Maleimides are known to be potential skin sensitizers. Repeated exposure may lead to allergic reactions.
-
Toxicity of Propargyl Groups: Propargyl alcohol, a related compound, is toxic if ingested, inhaled, or absorbed through the skin, and can cause severe irritation.[1][2] While the toxicity of the propargyl groups in this specific molecule is not fully characterized, it is prudent to handle it with care.
-
Reactivity: The maleimide and propargyl groups are highly reactive and can react with various nucleophiles and other chemical entities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required.[3] Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes. |
| Skin and Body | A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory | Handling of the solid compound or solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the chemical's stability and prevent accidental exposure.
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
Handling:
-
Always handle this compound inside a chemical fume hood.
-
Avoid creating dust when handling the solid form.
-
Use appropriate tools (spatulas, etc.) to handle the compound and avoid direct contact.
-
Solutions should be prepared carefully to avoid splashing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
PEGylated compounds are sensitive to light and oxidation.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
-
The recommended long-term storage temperature is typically -20°C.
-
Avoid repeated freeze-thaw cycles.[5]
Experimental Protocol: General Procedure for Antibody-Drug Conjugation
This protocol outlines a general workflow for using this compound to conjugate a drug to an antibody. Note: This is a generalized protocol and may require optimization for specific antibodies and drugs.
-
Antibody Preparation:
-
If necessary, reduce the antibody's disulfide bonds to generate free thiol groups using a reducing agent like DTT or TCEP.
-
Purify the reduced antibody using a desalting column to remove the excess reducing agent.
-
-
Drug-Linker Conjugation (Click Chemistry):
-
Dissolve the azide-modified drug and this compound in an appropriate solvent (e.g., DMSO).
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the drug to one or both of the propargyl groups on the linker.
-
Purify the drug-linker conjugate.
-
-
Antibody-Drug-Linker Conjugation (Maleimide Chemistry):
-
React the purified, reduced antibody with the drug-linker conjugate. The maleimide group of the linker will react with the free thiol groups on the antibody.
-
The reaction is typically carried out in a buffer at a pH of 6.5-7.5.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, SDS-PAGE).
-
-
Purification of the ADC:
-
Once the reaction is complete, purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or protein A chromatography to remove any unreacted drug-linker and other impurities.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid compound, as well as contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: All aqueous and organic solutions containing this chemical should be collected in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Contaminated Labware: Disposable labware that has come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate collected as hazardous waste.
Disposal Procedure:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Spill and Emergency Procedures
Spill Cleanup:
-
Small Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite), and collect the material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. The Highly Toxic Chemical Propargyl Alcohol | Sinoright [sinoright.net]
- 2. rawsource.com [rawsource.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
